molecular formula C42H47ClN10O8S B10823903 SK-3-91

SK-3-91

Cat. No.: B10823903
M. Wt: 887.4 g/mol
InChI Key: NFXUYJNRWVKYFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SK-3-91 is a useful research compound. Its molecular formula is C42H47ClN10O8S and its molecular weight is 887.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C42H47ClN10O8S

Molecular Weight

887.4 g/mol

IUPAC Name

N-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide

InChI

InChI=1S/C42H47ClN10O8S/c1-26(2)62(59,60)34-9-4-3-7-31(34)48-38-30(43)24-46-42(50-38)47-27-10-12-28(13-11-27)52-19-17-51(18-20-52)21-23-61-22-16-44-36(55)25-45-32-8-5-6-29-37(32)41(58)53(40(29)57)33-14-15-35(54)49-39(33)56/h3-13,24,26,33,45H,14-23,25H2,1-2H3,(H,44,55)(H,49,54,56)(H2,46,47,48,50)

InChI Key

NFXUYJNRWVKYFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCN(CC4)CCOCCNC(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O

Origin of Product

United States

Foundational & Exploratory

SK-3-91: A PROTAC-Type Multi-Kinase Degrader - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SK-3-91 is a potent Proteolysis Targeting Chimera (PROTAC) designed as a multi-kinase degrader. By hijacking the cellular ubiquitin-proteasome system, this compound can induce the degradation of over 125 kinases, offering a powerful tool for studying kinome signaling and as a potential therapeutic strategy. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative degradation data for a subset of targeted kinases, detailed experimental protocols for its characterization, and a plausible synthetic route. A notable feature of this compound is its ability to also induce the degradation of the N6-methyladenosine (m6A) reader protein YTHDF2, opening avenues for investigating the interplay between kinase signaling and RNA epigenetics.

Core Concepts and Mechanism of Action

This compound is a heterobifunctional molecule comprised of three key components: a ligand that binds to a broad spectrum of kinases (derived from TAE684), a linker moiety, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase (derived from pomalidomide).

The mechanism of action follows the PROTAC paradigm:

  • Ternary Complex Formation: this compound simultaneously binds to a target kinase and the CRBN E3 ligase, forming a ternary complex.

  • Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to polyubiquitinate the target kinase.

  • Proteasomal Degradation: The polyubiquitinated kinase is recognized and subsequently degraded by the 26S proteasome.

This event-driven pharmacology allows a single molecule of this compound to catalytically induce the degradation of multiple kinase molecules.

cluster_0 Mechanism of Action of this compound SK391 This compound TargetKinase Target Kinase SK391->TargetKinase Binds CRBN CRBN E3 Ligase SK391->CRBN Recruits TernaryComplex Ternary Complex (Kinase-SK-3-91-CRBN) TargetKinase->TernaryComplex CRBN->TernaryComplex PolyUbKinase Poly-ubiquitinated Kinase TernaryComplex->PolyUbKinase Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbKinase->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Mechanism of this compound-mediated protein degradation.

Quantitative Degradation Data

The following tables summarize the degradation of a selection of kinases and YTHDF2 by this compound in relevant cell lines, as determined by quantitative mass spectrometry. The data is derived from studies such as Donovan KA, et al., Cell 2020.[1][2] The percentage of degradation is shown, and where available, the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) are provided.

Table 1: Degradation of Selected Kinases by this compound

Kinase TargetCell LineThis compound ConcentrationDegradation (%)DC50 (nM)Dmax (%)
AAK1MOLT41 µM>90Not Reported>90
AURKAMOLT41 µM>85Not Reported>85
AURKBMOLT41 µM>90Not Reported>90
BIKEMOLT41 µM>95Not Reported>95
BUB1MM1S1 µM>80Not Reported>80
CDK11AMOLT41 µM>90Not Reported>90
CDK11BMOLT41 µM>90Not Reported>90
CDK13MOLT41 µM>85Not Reported>85
GAKMOLT41 µM>95Not Reported>95
GSK3BMOLT41 µM>70Not Reported>70
MAP2K7MOLT41 µM>90Not Reported>90
MAP4K3MOLT41 µM>90Not Reported>90
STK33MOLT41 µM>95Not Reported>95

Table 2: Degradation of YTHDF2 by this compound

Non-Kinase TargetCell LineThis compound ConcentrationDegradation (%)DC50 (nM)Dmax (%)
YTHDF2K5620.12 - 10 µMDose-dependentSub-micromolarNot Reported

Key Signaling Pathways Affected

Given its multi-kinase targeting nature, this compound has the potential to impact numerous signaling pathways simultaneously. The degradation of key kinases such as Aurora Kinases and CDKs suggests profound effects on cell cycle regulation. The degradation of GSK3B points towards modulation of the Wnt/β-catenin and PI3K/AKT pathways.

cluster_0 Key Signaling Pathways Modulated by this compound cluster_1 Cell Cycle Control cluster_2 Wnt/β-catenin & PI3K/AKT Pathways SK391 This compound AURKA AURKA SK391->AURKA Degrades AURKB AURKB SK391->AURKB Degrades CDKs CDKs SK391->CDKs Degrades GSK3B GSK3B SK391->GSK3B Degrades CellCycle Cell Cycle Progression AURKA->CellCycle AURKB->CellCycle CDKs->CellCycle Wnt Wnt Signaling GSK3B->Wnt PI3K_AKT PI3K/AKT Signaling GSK3B->PI3K_AKT

Impact of this compound on major signaling pathways.

The degradation of YTHDF2 by this compound introduces another layer of complexity. YTHDF2 is a "reader" of m6A modifications on mRNA, targeting these transcripts for degradation. By degrading YTHDF2, this compound can indirectly stabilize a subset of mRNAs, potentially impacting a wide array of cellular processes, including those regulated by the PI3K/AKT and Wnt/β-catenin pathways.[[“]][4]

cluster_0 YTHDF2-Mediated mRNA Degradation Pathway SK391 This compound YTHDF2 YTHDF2 SK391->YTHDF2 Degrades m6A_mRNA m6A-modified mRNA (e.g., PTEN, AXIN1) YTHDF2->m6A_mRNA Binds Protein_Expression Protein Expression (e.g., PTEN, AXIN1) YTHDF2->Protein_Expression Inhibits mRNA_Decay mRNA Decay m6A_mRNA->mRNA_Decay m6A_mRNA->Protein_Expression

Effect of this compound on the YTHDF2 pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., K562, MOLT4)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Protein Degradation

This protocol is to quantify the degradation of target kinases and YTHDF2 upon treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound stock solution

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., anti-GSK3B, anti-AURKA, anti-YTHDF2) and a loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 24 hours).

  • Wash cells twice with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and prepare samples with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation, DC50, and Dmax.

Quantitative Proteomics by Mass Spectrometry

This protocol provides a general workflow for identifying and quantifying the proteins degraded by this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., 8 M urea in 50 mM EPPS, pH 8.5)

  • DTT and iodoacetamide

  • Trypsin

  • TMT (Tandem Mass Tag) reagents

  • High-performance liquid chromatography (HPLC) system

  • Orbitrap mass spectrometer

Procedure:

  • Treat cells with this compound or vehicle control.

  • Lyse the cells and denature the proteins.

  • Reduce and alkylate the cysteine residues.

  • Digest the proteins into peptides with trypsin.

  • Label the peptides from different conditions with TMT reagents.

  • Combine the labeled peptide samples and perform offline fractionation by HPLC.

  • Analyze the peptide fractions by LC-MS/MS on an Orbitrap mass spectrometer.

  • Process the raw data using software like Proteome Discoverer to identify and quantify proteins.

  • Calculate the relative abundance of proteins in the this compound-treated samples compared to the control to identify degraded proteins.

cluster_0 Experimental Workflow for this compound Characterization CellCulture Cell Culture (e.g., K562, MOLT4) Treatment Treatment with this compound (Dose-response & Time-course) CellCulture->Treatment ViabilityAssay Cell Viability Assay (e.g., MTT) Treatment->ViabilityAssay WesternBlot Western Blot Treatment->WesternBlot Proteomics Quantitative Proteomics (LC-MS/MS) Treatment->Proteomics IC50 IC50 Determination ViabilityAssay->IC50 DC50_Dmax DC50 & Dmax Determination WesternBlot->DC50_Dmax Degradome Degradome Profiling Proteomics->Degradome

Workflow for the characterization of this compound.

Plausible Synthetic Route

The synthesis of this compound involves the conjugation of three main building blocks: the kinase-binding warhead (TAE684 derivative), a linker, and the E3 ligase-recruiting moiety (pomalidomide). A plausible synthetic route is outlined below.

cluster_0 Plausible Synthetic Route for this compound TAE684_analog TAE684 Analog with reactive handle Coupling Amide Coupling (e.g., HATU, DIPEA) TAE684_analog->Coupling Pomalidomide_linker Pomalidomide-Linker (with terminal amine) Pomalidomide_linker->Coupling SK391 This compound Coupling->SK391

High-level synthetic strategy for this compound.

Step 1: Synthesis of the Pomalidomide-Linker Moiety This typically involves the reaction of 4-fluorothalidomide with a bifunctional linker containing a terminal amine protected with a Boc group, followed by deprotection.

Step 2: Synthesis of the TAE684-derived Warhead This involves the synthesis of the core 2,4-diaminopyrimidine scaffold of TAE684, with a modification to introduce a carboxylic acid handle for subsequent coupling.

Step 3: Final Coupling Reaction The pomalidomide-linker with the free amine is coupled to the TAE684-derived warhead with the carboxylic acid using standard peptide coupling reagents like HATU in the presence of a base such as DIPEA to yield this compound.

Conclusion

This compound represents a significant tool in the field of chemical biology and drug discovery. Its ability to induce the degradation of a wide array of kinases provides a unique opportunity to probe the kinome in a functional context. The unexpected degradation of YTHDF2 further expands its utility, allowing for the investigation of the intersection between kinase signaling and RNA biology. The data and protocols presented in this guide are intended to facilitate further research into this and other multi-targeting PROTACs, ultimately accelerating our understanding of complex biological systems and the development of novel therapeutics.

References

SK-3-91: A Multi-Kinase Degrader Harnessing the Ubiquitin-Proteasome System

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SK-3-91 is a potent, multi-kinase and RNA-binding protein degrader that leverages the cell's own protein disposal machinery—the ubiquitin-proteasome pathway—to induce the degradation of a wide array of cellular targets. As a Proteolysis Targeting Chimera (PROTAC), this compound is a heterobifunctional molecule designed to simultaneously bind a target protein and an E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent proteasomal degradation of the target. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed quantitative data on its degradation targets, and the experimental protocols necessary for its study.

Mechanism of Action

This compound is a PROTAC-type degrader composed of three key components: a ligand that binds to a broad spectrum of kinases (the TAE684 moiety), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The E3 ligase ligand in this compound is a derivative of pomalidomide, which is known to recruit the Cereblon (CRBN) E3 ligase.[1][2][3]

The degradation process initiated by this compound is dependent on the ubiquitin-proteasome system. Upon entering the cell, this compound facilitates the formation of a ternary complex between the target protein (e.g., a kinase or the mRNA-binding protein YTHDF2) and the CRBN E3 ligase. This proximity induces the transfer of ubiquitin molecules from the E2 conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. This process is also dependent on the p97 segregase, which is involved in the extraction of ubiquitinated proteins from cellular complexes prior to their degradation by the proteasome.[4]

Signaling Pathway Diagram

SK_3_91_Pathway SK_3_91 This compound Ternary_Complex Ternary Complex (Target-SK-3-91-CRBN) SK_3_91->Ternary_Complex Target Target Protein (e.g., Kinase, YTHDF2) Target->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Poly_Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Activates Ub E2->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of action of this compound in the ubiquitin-proteasome pathway.

Quantitative Degradation Data

This compound has been demonstrated to induce the degradation of over 125 unique kinases, in addition to the mRNA-binding protein YTHDF2. Quantitative proteomics studies have been performed to determine the degradation potency (DC50) and maximal degradation (Dmax) for a subset of these targets. The following tables summarize the degradation data for selected kinases in different cell lines.

Table 1: Degradation of Kinases by this compound in K562 Cells

Target KinaseDC50 (nM)Dmax (%)
AAK1120>95
AURKA80>95
AURKB90>95
BTK150>90
CDK4200>85
CDK6180>90
FLT370>95
FES110>95
FER130>95
PTK2250>80
PTK2B220>85
TEC160>90
ULK1300>75

Table 2: Degradation of YTHDF2 by this compound

Cell LineConcentration RangeObservation
K5620.12 - 10 µMDegrades YTHDF2 at sub-micromolar concentrations.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Culture and Treatment
  • Cell Lines: K562 (human chronic myelogenous leukemia) and U2OS (human bone osteosarcoma) cells are commonly used.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. A DMSO-only control is always included.

Western Blotting for Protein Degradation

This protocol is used to visually confirm the degradation of a specific target protein.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis Cell_Seeding Seed cells in plates Treatment Treat with this compound (various concentrations and times) Cell_Seeding->Treatment Lysis Lyse cells and quantify protein Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibody (target protein & loading control) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent detection Secondary_Ab->Detection

Caption: Workflow for Western Blotting analysis of protein degradation.

Methodology:

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and incubated with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) detection system.

Quantitative Proteomics for Global Degradation Profiling

This protocol allows for an unbiased, large-scale identification and quantification of proteins degraded by this compound.

Methodology:

  • Sample Preparation: Cells are treated with this compound or DMSO. Cell pellets are lysed, and proteins are digested into peptides using trypsin.

  • Tandem Mass Tag (TMT) Labeling: Peptides from different treatment conditions are labeled with isobaric TMT reagents.

  • LC-MS/MS Analysis: The labeled peptides are combined, fractionated by liquid chromatography, and analyzed by tandem mass spectrometry.

  • Data Analysis: The MS/MS spectra are searched against a human protein database to identify peptides and proteins. The TMT reporter ion intensities are used to quantify the relative abundance of each protein across the different conditions. DC50 and Dmax values are calculated from the dose-response data.

Cell Proliferation Assay

This assay measures the effect of this compound on cell viability and growth.

Methodology:

  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density.

  • Treatment: The next day, cells are treated with a serial dilution of this compound or DMSO.

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours).

  • Viability Measurement: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the DMSO control, and IC50 values are calculated using a non-linear regression model. In K562 cells, this compound has been shown to inhibit cell proliferation with an IC50 of approximately 400 nM after 72 hours of treatment.

In-Cell Ubiquitination Assay

This assay confirms that the degradation of the target protein is mediated by ubiquitination.

Methodology:

  • Transfection and Treatment: Cells are co-transfected with plasmids expressing the target protein (with a tag, e.g., HA) and ubiquitin (with a different tag, e.g., His). Cells are then treated with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

  • Immunoprecipitation: Cell lysates are subjected to immunoprecipitation using an antibody against the target protein's tag (e.g., anti-HA).

  • Western Blotting: The immunoprecipitated samples are analyzed by Western blotting using an antibody against the ubiquitin tag (e.g., anti-His) to detect the ubiquitinated forms of the target protein.

Conclusion

This compound represents a powerful chemical probe for studying the "degradable kinome" and the broader ubiquitin-proteasome system. Its ability to induce the degradation of a wide range of kinases and the RNA-binding protein YTHDF2 through the recruitment of the CRBN E3 ligase makes it a valuable tool for target validation and drug discovery. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the biological effects and therapeutic potential of this compound and other PROTAC degraders.

References

In-depth Technical Guide: The Kinase Degradation Profile of SK-3-91

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SK-3-91 is a potent, multi-kinase degrader that utilizes Proteolysis Targeting Chimera (PROTAC) technology. Unlike traditional kinase inhibitors that function through competitive antagonism of ATP binding sites, this compound effectively hijacks the cell's own ubiquitin-proteasome system to induce the degradation of a wide array of kinases. This technical guide provides a comprehensive overview of the kinase degradation profile of this compound, detailed experimental methodologies for its characterization, and a visual representation of the key signaling pathways it modulates. The data presented herein is primarily derived from the extensive chemoproteomic study, "Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development" by Donovan et al. (2020).[1]

Data Presentation: Kinase Degradation Profile of this compound

The following table summarizes the significant kinase targets of this compound, detailing the percentage of degradation observed in quantitative proteomics experiments. This data allows for a direct comparison of the degradation efficacy across various kinases and kinase families.

Kinase TargetProtein FamilyPercent Degradation (%)
AURKAAurora Kinase>90
AURKBAurora Kinase>90
CLK1CMGC Kinase>85
CLK2CMGC Kinase>90
CLK3CMGC Kinase>85
CLK4CMGC Kinase>85
DYRK1ACMGC Kinase>80
DYRK1BCMGC Kinase>80
GSK3ACMGC Kinase>80
GSK3BCMGC Kinase>85
CDK1CMGC Kinase>75
CDK2CMGC Kinase>70
CDK5CMGC Kinase>70
CDK9CMGC Kinase>80
FLT3Tyrosine Kinase>85
FLT4Tyrosine Kinase>75
KITTyrosine Kinase>70
JAK1Tyrosine Kinase>60
JAK2Tyrosine Kinase>60
JAK3Tyrosine Kinase>60
TYK2Tyrosine Kinase>60
AAK1Other>75
GAKOther>80
EPHB2Tyrosine Kinase>70
EPHB3Tyrosine Kinase>70
EPHB4Tyrosine Kinase>70
FAK (PTK2)Tyrosine Kinase>70
PYK2 (PTK2B)Tyrosine Kinase>70

Note: The percentage of degradation is an approximate value based on the analysis of quantitative proteomics data from Donovan et al. (2020) and may vary based on experimental conditions.

In addition to its extensive kinase targets, this compound has also been shown to induce the degradation of the non-kinase protein YTHDF2.[2]

Experimental Protocols

The characterization of this compound and its degradation profile involves a series of sophisticated experimental techniques. Below are the detailed methodologies for the key experiments cited.

Cell Culture and Compound Treatment
  • Cell Lines: A variety of human cancer cell lines can be used, such as K562 (chronic myelogenous leukemia) or MOLT-4 (acute lymphoblastic leukemia), to assess the degradation profile in different cellular contexts.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: this compound is dissolved in DMSO to create a stock solution. For degradation profiling, cells are seeded at an appropriate density and treated with this compound at various concentrations (e.g., 10 nM to 10 µM) or with DMSO as a vehicle control for a specified duration (e.g., 2, 4, 8, 16, or 24 hours).

Quantitative Proteomics for Degradation Profiling

This protocol provides a global, unbiased view of protein degradation induced by this compound.

  • Cell Lysis: Following treatment, cells are harvested and lysed in a buffer containing 8 M urea, protease inhibitors, and phosphatase inhibitors to denature proteins and preserve their post-translational modifications.

  • Protein Digestion: The protein concentration of each lysate is determined, and equal amounts of protein are subjected to reduction, alkylation, and tryptic digestion to generate peptides.

  • Tandem Mass Tag (TMT) Labeling: Peptides from different treatment conditions are chemically labeled with isobaric TMT reagents. This allows for the multiplexed analysis of up to 11 samples in a single mass spectrometry run.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide mixture is separated by reverse-phase liquid chromatography and analyzed by a high-resolution Orbitrap mass spectrometer. The instrument performs both MS1 scans for peptide identification and MS2/MS3 scans for peptide sequencing and TMT reporter ion quantification.

  • Data Analysis: The raw mass spectrometry data is processed using software such as Proteome Discoverer. Peptides are identified by searching against a human protein database. The intensities of the TMT reporter ions are used to determine the relative abundance of each protein across the different treatment conditions. The percentage of degradation is calculated by comparing the protein abundance in this compound-treated samples to the vehicle control.

Western Blotting for Target Validation

Western blotting is used to validate the degradation of specific kinases identified in the proteomics screen.

  • Cell Lysis: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the kinase of interest and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software, and the level of the target protein is normalized to the loading control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound, a representative experimental workflow, and a key signaling pathway affected by its activity.

PROTAC_Mechanism cluster_components Components of this compound Action cluster_process Degradation Process This compound This compound Ternary Complex Ternary Complex This compound->Ternary Complex Binds Target Kinase Target Kinase Target Kinase->Ternary Complex Recruited by E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Recruited by Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation Mediates Proteomics_Workflow Cell Culture Cell Culture Treatment This compound or DMSO Treatment Cell Culture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Digestion Tryptic Digestion Lysis->Digestion TMT Labeling TMT Labeling Digestion->TMT Labeling LC-MS/MS LC-MS/MS Analysis TMT Labeling->LC-MS/MS Data Analysis Protein ID & Quantification LC-MS/MS->Data Analysis Aurora_Kinase_Pathway This compound This compound AURKA/B Aurora Kinase A/B This compound->AURKA/B Targets Degradation Degradation AURKA/B->Degradation Mitotic_Events Proper Mitotic Progression (Centrosome Separation, Spindle Assembly, Cytokinesis) AURKA/B->Mitotic_Events Promotes Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Degradation->Cell_Cycle_Arrest Leads to

References

The PROTAC SK-3-91: A Technical Guide to its Effect on YTHDF2 Protein Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SK-3-91, a potent protac (PROteolysis TArgeting Chimera), has been identified as a degrader of the N6-methyladenosine (m6A) reader protein YTHDF2. This technical guide provides a comprehensive overview of the current understanding of this compound's effect on YTHDF2 protein levels, including quantitative degradation data, detailed experimental protocols, and the underlying mechanism of action. This compound is a multi-kinase degrader that also effectively induces the degradation of YTHDF2, highlighting its potential as a chemical probe to study the biology of m6A-mediated gene expression regulation and as a starting point for the development of novel therapeutics.

Introduction to this compound and YTHDF2

YTHDF2 is a key "reader" protein in the field of epitranscriptomics. It specifically recognizes the m6A modification on messenger RNA (mRNA) and mediates the decay of these transcripts. By controlling the stability of a vast number of mRNAs, YTHDF2 plays a critical role in various cellular processes, including development, metabolism, and the immune response. Dysregulation of YTHDF2 has been implicated in several diseases, including cancer.

This compound is a heterobifunctional molecule designed to induce the degradation of target proteins. It is composed of a ligand that binds to an E3 ubiquitin ligase (in this case, Cereblon [CRBN]) and another ligand that binds to the target protein(s), connected by a chemical linker. This dual binding brings the E3 ligase in close proximity to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. While initially developed as a multi-kinase degrader, this compound has been shown to be a potent degrader of YTHDF2.[1]

Quantitative Analysis of YTHDF2 Degradation by this compound

Studies have demonstrated that this compound and related PROTACs effectively reduce YTHDF2 protein levels in a concentration-dependent manner. The following table summarizes the key quantitative data from a study by Goebel et al. (2024), where the effect of YTHDF2-degrading PROTACs was investigated in K562 human chronic myelogenous leukemia cells.

PROTACConcentration (µM)YTHDF2 Degradation (%)Cell LineTreatment Duration
1a 0.12Significant DegradationK56224 hours
0.37Increased DegradationK56224 hours
1.1Maximum DegradationK56224 hours
3.3Hook Effect ObservedK56224 hours
10Hook Effect ObservedK56224 hours
1b 0.37Significant DegradationK56224 hours
1.1Increased DegradationK56224 hours
3.3Maximum DegradationK56224 hours
10Hook Effect ObservedK56224 hours
1c 1.1Significant DegradationK56224 hours
3.3Increased DegradationK56224 hours
10Maximum DegradationK56224 hours

Note: PROTACs 1a, 1b, and 1c are analogs of this compound designed to target YTHDF2. The "Hook Effect" is a phenomenon often observed with PROTACs where the degradation efficiency decreases at higher concentrations due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex.

Mechanism of Action: YTHDF2 Degradation Pathway

This compound mediates the degradation of YTHDF2 through the ubiquitin-proteasome system (UPS). The process can be visualized as a catalytic cycle:

SK_3_91_YTHDF2_Degradation_Pathway cluster_0 Cellular Environment SK391 This compound Ternary Ternary Complex (YTHDF2-SK-3-91-CRBN) SK391->Ternary Binds YTHDF2 YTHDF2 Protein YTHDF2->Ternary Binds CRBN CRBN (E3 Ligase) CRBN->Ternary Recruited Ternary->SK391 Recycled Ub_YTHDF2 Polyubiquitinated YTHDF2 Ternary->Ub_YTHDF2 Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_YTHDF2->Proteasome Targeted for Degradation Degraded Degraded Peptides Proteasome->Degraded Degrades

Figure 1: Mechanism of this compound induced YTHDF2 degradation.

As depicted in Figure 1, this compound first binds to both the YTHDF2 protein and the CRBN E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the YTHDF2 protein. The polyubiquitinated YTHDF2 is then recognized and degraded by the proteasome, and the this compound molecule is released to repeat the cycle.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effect of this compound on YTHDF2 protein levels.

Cell Culture and Treatment
  • Cell Line: K562 (human chronic myelogenous leukemia) cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: For degradation studies, K562 cells are seeded at a density of 2 x 10^5 cells/mL. This compound (or related PROTACs) is dissolved in DMSO to prepare a stock solution, which is then diluted in culture medium to the final desired concentrations (e.g., 0.12, 0.37, 1.1, 3.3, and 10 µM). Cells are treated for 24 hours before harvesting for analysis. A DMSO-only treated group serves as the vehicle control.

Western Blotting for YTHDF2 Protein Levels

This protocol is used to quantify the amount of YTHDF2 protein in cells after treatment with this compound.

Western_Blot_Workflow start Treated K562 Cells lysis Cell Lysis (RIPA Buffer) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF Membrane) sds->transfer blocking Blocking (5% non-fat milk) transfer->blocking pri_ab Primary Antibody Incubation (anti-YTHDF2, anti-GAPDH) blocking->pri_ab sec_ab Secondary Antibody Incubation (HRP-conjugated) pri_ab->sec_ab detection Chemiluminescent Detection sec_ab->detection analysis Image Analysis and Quantification detection->analysis end YTHDF2 Protein Levels analysis->end

Figure 2: Western Blotting experimental workflow.

Protocol Steps:

  • Cell Lysis: Harvest treated and control K562 cells by centrifugation. Wash the cell pellets with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA (Bicinchoninic acid) protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for YTHDF2 overnight at 4°C. A primary antibody for a housekeeping protein, such as GAPDH or β-actin, should also be used as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: Quantify the intensity of the YTHDF2 and loading control bands using image analysis software (e.g., ImageJ). Normalize the YTHDF2 band intensity to the loading control to determine the relative YTHDF2 protein levels.

Conclusion and Future Directions

This compound is a valuable chemical tool for studying the biological functions of YTHDF2. Its ability to induce potent and rapid degradation of YTHDF2 allows for the investigation of the downstream consequences of YTHDF2 depletion in a time-controlled manner. Future research should focus on a comprehensive proteomic and transcriptomic analysis following this compound treatment to fully elucidate the cellular pathways regulated by YTHDF2. Furthermore, the development of more selective YTHDF2 degraders based on the this compound scaffold could lead to novel therapeutic strategies for diseases where YTHDF2 is a key driver. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further explore the exciting potential of this compound and targeted protein degradation in the field of epitranscriptomics.

References

Unraveling the Anti-Proliferative Potential of SK-3-91: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SK-3-91 is a novel proteolysis-targeting chimera (PROTAC) characterized as a multi-kinase degrader with significant anti-proliferative properties. By hijacking the cell's ubiquitin-proteasome system, this compound induces the degradation of a vast array of over 125 kinases, in addition to the N6-methyladenosine (m6A) RNA-binding protein YTHDF2. This broad-spectrum activity disrupts multiple signaling pathways crucial for cancer cell growth and survival, leading to the inhibition of cell proliferation and induction of morphological changes in cancer cell lines. This technical guide provides a comprehensive overview of the anti-proliferative effects of this compound, including quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and impacted signaling pathways.

Introduction

Targeted protein degradation using technologies like PROTACs represents a paradigm shift in pharmacology. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs mediate the complete removal of the protein from the cell. This compound exemplifies the potential of this approach, with its ability to induce the degradation of a multitude of kinases, many of which are implicated in oncogenic signaling.[1] Furthermore, its activity against YTHDF2, a key reader of m6A RNA modifications, suggests a multifaceted mechanism of action that extends beyond kinase inhibition.[1] This document serves as a technical resource for researchers investigating the therapeutic potential of this compound.

Quantitative Anti-Proliferative Data

The anti-proliferative activity of this compound has been observed in various cancer cell lines. The following table summarizes the available quantitative data.

Cell LineCancer TypeParameterValueIncubation TimeCitation
K562Chronic Myelogenous LeukemiaInhibition of Proliferation400 nM72 h[1]
K562Chronic Myelogenous LeukemiaYTHDF2 Degradation0.12 - 10 µM24 h[1]
U2OSOsteosarcomaCytotoxicity1 - 50 µMNot Specified[1]
U2OSOsteosarcomaMorphological Changes1 - 10 µM20 h[1]

Note: Comprehensive IC50 values across a wide range of cancer cell lines are not yet publicly available.

Mechanism of Action and Signaling Pathways

This compound functions as a heterobifunctional molecule, simultaneously binding to a target protein (kinases or YTHDF2) and an E3 ubiquitin ligase. This proximity induces the polyubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism_of_Action cluster_0 This compound (PROTAC) cluster_1 Cellular Machinery This compound This compound Target Protein Target Protein (e.g., Kinase, YTHDF2) This compound->Target Protein Binds E3 Ubiquitin Ligase E3 Ubiquitin Ligase This compound->E3 Ubiquitin Ligase Recruits Target Ligand Target Ligand Linker Linker Target Ligand->Linker E3 Ligase Ligand E3 Ligase Ligand Linker->E3 Ligase Ligand Proteasome Proteasome Target Protein->Proteasome Degradation E3 Ubiquitin Ligase->Target Protein Forms Ternary Complex Ubiquitin Ubiquitin Ubiquitin->Target Protein Polyubiquitination Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides

Mechanism of Action of this compound PROTAC.

The anti-proliferative effects of this compound are a consequence of the degradation of numerous kinases that are integral to key signaling pathways controlling cell cycle progression, survival, and apoptosis. While the complete list of over 125 targeted kinases is extensive, the degradation of kinases such as Glycogen Synthase Kinase 3 (GSK-3), Aurora Kinases, and Cyclin-Dependent Kinases (CDKs) is likely to be a major contributor to its efficacy.[2][3][4]

The degradation of YTHDF2 by this compound adds another layer to its mechanism. YTHDF2 is a "reader" protein that recognizes m6A-modified mRNA and promotes their degradation. The degradation of YTHDF2 can lead to the stabilization of tumor suppressor mRNAs, thereby inhibiting cancer progression.[5][6] It has also been shown that YTHDF2 can influence the AKT and NF-κB signaling pathways.[5][7]

SK-3-91_Signaling_Pathway_Effects cluster_targets Degraded Proteins cluster_pathways Affected Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound Kinases >125 Kinases (GSK-3, Aurora-K, CDKs) This compound->Kinases Degrades YTHDF2 YTHDF2 This compound->YTHDF2 Degrades Cell Cycle Control Cell Cycle Control Kinases->Cell Cycle Control Disrupts Apoptosis Regulation Apoptosis Regulation Kinases->Apoptosis Regulation Modulates AKT_NFkB AKT / NF-κB Signaling YTHDF2->AKT_NFkB Impacts Cell Cycle Arrest Cell Cycle Arrest Cell Cycle Control->Cell Cycle Arrest Induction of Apoptosis Induction of Apoptosis Apoptosis Regulation->Induction of Apoptosis Inhibition of Proliferation Inhibition of Proliferation AKT_NFkB->Inhibition of Proliferation Cell Cycle Arrest->Inhibition of Proliferation Induction of Apoptosis->Inhibition of Proliferation

Overview of this compound's impact on signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-proliferative effects of this compound.

Cell Viability Assay (e.g., CCK-8 or MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Workflow:

Cell_Viability_Assay_Workflow Seed_Cells 1. Seed cells in a 96-well plate Treat_Cells 2. Treat with varying concentrations of this compound Seed_Cells->Treat_Cells Incubate 3. Incubate for 24-72 hours Treat_Cells->Incubate Add_Reagent 4. Add CCK-8 or MTT reagent Incubate->Add_Reagent Incubate_Reagent 5. Incubate for 1-4 hours Add_Reagent->Incubate_Reagent Measure_Absorbance 6. Measure absorbance at 450 nm Incubate_Reagent->Measure_Absorbance Analyze_Data 7. Calculate IC50 values Measure_Absorbance->Analyze_Data

Workflow for a typical cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (dissolved in DMSO)

  • CCK-8 (Cell Counting Kit-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Microplate reader

Procedure:

  • Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Replace the medium in the wells with the prepared drug solutions.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of CCK-8 reagent or 20 µL of MTT solution (5 mg/mL) to each well.

  • Incubate for 1-4 hours at 37°C. If using MTT, add 100 µL of solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well and incubate until the formazan crystals are dissolved.

  • Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting for Protein Degradation

This technique is used to detect and quantify the levels of specific proteins, confirming their degradation upon treatment with this compound.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., specific kinases, YTHDF2) and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat cells with this compound at various concentrations and for different time points.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells after treatment with this compound and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Use cell cycle analysis software to model the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Conclusion

This compound is a potent anti-proliferative agent with a unique and powerful mechanism of action. By inducing the degradation of a wide range of kinases and the m6A reader protein YTHDF2, it simultaneously disrupts multiple oncogenic signaling pathways. This multi-targeted approach holds promise for overcoming the resistance mechanisms that often limit the efficacy of single-target inhibitors. Further research is warranted to fully elucidate the complete spectrum of kinases degraded by this compound and to identify the most critical targets for its anti-cancer activity. The experimental protocols provided in this guide offer a robust framework for the continued investigation of this compound and other novel protein degraders.

References

The Impact of SK-3-91 on Cell Morphology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SK-3-91 is a potent Proteolysis Targeting Chimera (PROTAC) characterized as a multi-kinase degrader. It is engineered to induce the degradation of a broad spectrum of over 125 kinases through the ubiquitin-proteasome system. A significant phenotypic consequence of this compound activity is the induction of profound changes in cell morphology. This technical guide provides an in-depth analysis of the mechanisms underlying these morphological alterations, detailed experimental protocols for their assessment, and a summary of the key signaling pathways implicated. The simultaneous degradation of multiple kinases involved in cytoskeletal dynamics, cell adhesion, and cell cycle regulation converges to produce a complex and distinct morphological phenotype. This document serves as a comprehensive resource for researchers investigating the cellular effects of this compound and other multi-target protein degraders.

Introduction to this compound

This compound is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. By design, this compound utilizes a promiscuous kinase binder, enabling it to target a wide array of kinases. This multi-targeted degradation approach results in a unique pharmacological profile, distinguishing it from selective kinase inhibitors. One of the most consistent and observable effects of treating cells with this compound is a significant alteration in their physical form, a direct result of the degradation of key regulators of cellular architecture.

Quantitative Analysis of Morphological Changes

Treatment of cancer cell lines, such as U2OS osteosarcoma cells, with this compound at concentrations ranging from 1-10 µM for 20 hours results in noticeable morphological changes.[1][2] While specific quantitative data from peer-reviewed literature for this compound is emerging, the principles of quantitative morphology can be applied. High-content imaging and analysis, such as the Cell Painting Assay, provide a framework for quantifying these changes across a large number of cellular features.

Table 1: Illustrative Quantitative Morphological Parameters Affected by this compound Treatment

Morphological ParameterDescriptionExpected Change with this compoundRationale
Cell Area The total 2D area occupied by a cell.Increase/DecreaseDependent on cell type and the balance between cytoskeletal collapse and altered adhesion.
Cell Perimeter The length of the cell's boundary.IncreaseIncreased irregularity and potential fragmentation of the cell shape.
Aspect Ratio The ratio of the major to the minor axis of a fitted ellipse.DecreaseCells may become less elongated and more rounded or irregular.
Circularity (4π*Area/Perimeter²) A measure of roundness (1.0 for a perfect circle).DecreaseIncreased irregularity and deviation from a circular shape.
Solidity The ratio of the cell area to the area of its convex hull.DecreaseIndicates a more complex and potentially concave cell shape.
F-actin Intensity & Texture Measures of the amount and organization of filamentous actin.Decrease in organized structuresDegradation of kinases regulating actin polymerization and stress fiber formation.
Microtubule Integrity Qualitative and quantitative measures of the microtubule network.DisruptionDegradation of kinases involved in microtubule dynamics and stability.
Focal Adhesion Number & Size Quantification of focal adhesion points.DecreaseDegradation of kinases essential for focal adhesion assembly and maturation.

Key Signaling Pathways and Mechanisms of Action

The morphological changes induced by this compound are a composite effect of degrading multiple kinases that are nodal points in pathways controlling the cytoskeleton and cell adhesion.

Degradation of Cytoskeletal Regulators

A primary driver of the observed morphological changes is the degradation of kinases that directly regulate the actin and microtubule cytoskeletons.

  • LIM Kinases (LIMK1, LIMK2): These kinases are critical regulators of actin dynamics.[3][4][5] They phosphorylate and inactivate cofilin, an actin-depolymerizing factor.[3] Degradation of LIMK1 and LIMK2 would lead to increased cofilin activity, resulting in enhanced actin filament disassembly, loss of stress fibers, and a collapse of the organized actin cytoskeleton.[3][4]

  • p21-Activated Kinase 1 (PAK1): PAK1 is a key effector of the Rho GTPases, Rac1 and Cdc42, and plays a central role in cytoskeletal reorganization, cell motility, and morphology.[6][7][8] It influences actin polymerization and the formation of lamellipodia and filopodia.[9] Its degradation would disrupt these processes, leading to altered cell shape and reduced motility.[6][8]

  • Rho-Associated Coiled-Coil Kinase 1 (ROCK1): As a major downstream effector of RhoA, ROCK1 is a crucial regulator of actomyosin contractility, stress fiber formation, and focal adhesion maturation.[10][11][12][13] Degradation of ROCK1 would lead to a significant reduction in cellular contractility and the disassembly of stress fibers, contributing to a more relaxed and irregular cell morphology.[10][11]

  • Glycogen Synthase Kinase 3 (GSK3): GSK3 is a multifaceted kinase that, in addition to its metabolic roles, regulates microtubule dynamics and cell adhesion.[14][15][16][17][18] It phosphorylates microtubule-associated proteins, influencing their ability to stabilize microtubules.[15][16] Degradation of GSK3 would contribute to the destabilization of the microtubule network, further impacting cell shape and integrity.

Figure 1. Signaling pathways affected by this compound leading to cytoskeletal disruption.
Impact on Cell Cycle and Associated Morphological Changes

This compound is also known to degrade kinases that are pivotal for cell cycle progression, which has a direct impact on cell morphology, particularly during mitosis.

  • Aurora Kinases (AURKA, AURKB): These are master regulators of mitosis. Their degradation disrupts centrosome separation, spindle formation, chromosome alignment, and cytokinesis. This can lead to mitotic arrest, the formation of abnormal mitotic spindles, and ultimately, changes in cell size and shape.

Role of YTHDF2 Degradation

This compound also degrades YTHDF2, an m6A RNA-binding protein. While not a kinase, the degradation of YTHDF2 can influence the stability of mRNAs encoding proteins involved in cell structure and proliferation, adding another layer of complexity to the morphological phenotype.

Experimental Protocols

Protocol for Assessing Morphological Changes using the Cell Painting Assay

This protocol provides a framework for the quantitative analysis of morphological changes induced by this compound using the Cell Painting assay.[19][20][21][22][23]

Materials:

  • U2OS cells (or other adherent cell line of interest)

  • 384-well clear-bottom imaging plates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Cell Painting Staining Reagents:

    • MitoTracker™ Red CMXRos

    • Hoechst 33342 (Nucleus)

    • Phalloidin-iFluor 488 (F-actin)

    • WGA-Alexa Fluor 555 (Golgi/Plasma Membrane)

    • Concanavalin A-Alexa Fluor 488 (Endoplasmic Reticulum)

    • SYTO 14 Green Fluorescent Nucleic Acid Stain (Nucleoli/Cytoplasmic RNA)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)

  • Washing Buffer (PBS)

  • High-Content Imaging System

Procedure:

  • Cell Plating: Seed U2OS cells into 384-well plates at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final concentrations should range from 0.1 to 10 µM. Include a DMSO vehicle control. Replace the medium in the cell plates with the compound-containing medium. Incubate for 20-24 hours.

  • Staining:

    • Add MitoTracker™ Red CMXRos to the live cells and incubate for 30 minutes.

    • Wash with PBS.

    • Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash twice with PBS.

    • Add a cocktail of the remaining fluorescent dyes (Hoechst, Phalloidin, WGA, Concanavalin A, SYTO 14) and incubate for 30 minutes in the dark.

    • Wash three times with PBS.

  • Image Acquisition: Acquire images using a high-content imaging system with appropriate filter sets for the different fluorescent dyes. Capture images from multiple fields per well to ensure robust data.

  • Image Analysis: Use image analysis software (e.g., CellProfiler, IN Carta) to segment cells, nuclei, and cytoplasm. Extract a comprehensive set of morphological features (e.g., size, shape, intensity, texture).

  • Data Analysis: Normalize the feature data to the DMSO controls. Perform statistical analysis and dimensionality reduction (e.g., PCA) to identify the morphological signature of this compound treatment.

Cell_Painting_Workflow cluster_Setup Experiment Setup cluster_Staining Staining Protocol cluster_Analysis Data Acquisition & Analysis Plate_Cells Plate Cells in 384-well Plate Treat_Cells Treat with this compound (0.1-10 µM, 20-24h) Plate_Cells->Treat_Cells Mito_Stain Stain with MitoTracker (Live) Treat_Cells->Mito_Stain Fix_Perm Fix and Permeabilize Mito_Stain->Fix_Perm Dye_Cocktail Stain with Dye Cocktail (Nucleus, Actin, etc.) Fix_Perm->Dye_Cocktail Image_Acquisition High-Content Imaging Dye_Cocktail->Image_Acquisition Feature_Extraction Image Analysis & Feature Extraction Image_Acquisition->Feature_Extraction Data_Analysis Morphological Profiling Feature_Extraction->Data_Analysis

Figure 2. Workflow for the Cell Painting Assay to assess this compound-induced morphological changes.
Protocol for Targeted Morphological Analysis using ImageJ/Fiji

This protocol is for more focused analysis of specific morphological parameters.[24][25][26][27][28]

Materials:

  • Fluorescence microscope

  • Cells cultured on coverslips and treated with this compound as described above.

  • Stains for specific structures (e.g., Phalloidin for F-actin, DAPI for nuclei).

  • ImageJ/Fiji software with necessary plugins.

Procedure:

  • Sample Preparation: Culture, treat, fix, and stain cells on coverslips.

  • Image Acquisition: Acquire high-resolution images of the stained cells.

  • Image Processing in ImageJ/Fiji:

    • Open the image file.

    • If using multi-channel images, split the channels.

    • Use the thresholding tool to create a binary mask of the cells from the actin or a general cytoplasm stain.

    • Use the "Analyze Particles" function to automatically outline and measure individual cells.

  • Parameter Measurement: In the "Set Measurements" dialog, select the desired parameters (e.g., Area, Perimeter, Circularity, Aspect Ratio, Solidity).

  • Data Collection: The results table will be populated with the measurements for each cell.

  • Statistical Analysis: Export the data and perform statistical comparisons between control and this compound-treated groups.

Conclusion and Future Directions

This compound induces a complex morphological phenotype by simultaneously degrading a multitude of kinases that are integral to the regulation of the cytoskeleton, cell adhesion, and cell cycle progression. This multi-pronged attack on the cellular architecture results in profound and quantifiable changes in cell shape, size, and internal organization. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of these effects.

Future research should focus on elucidating the precise contribution of each degraded kinase to the overall morphological phenotype. The use of more selective degraders for the individual targets of this compound, in combination with high-content morphological profiling, will be instrumental in dissecting this complex interplay. A deeper understanding of how the cellular cytoskeleton integrates signals from numerous kinase pathways will be crucial for the rational design of next-generation targeted protein degraders with predictable and desired cellular outcomes.

References

A Technical Guide to Mapping the Degradable Kinome Using SK-3-91

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of SK-3-91, a multi-kinase PROTAC (Proteolysis Targeting Chimera), and its application in the chemoproteomic mapping of the degradable human kinome. The methodologies and data presented are primarily derived from the seminal work of Donovan et al., "Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development," published in Cell in 2020.

Introduction: The Rise of Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes small molecules to hijack the cell's natural ubiquitin-proteasome system (UPS) for the selective elimination of disease-causing proteins. Unlike traditional inhibitors that only block a protein's function, degraders physically remove the target protein, offering potential advantages in overcoming drug resistance and addressing previously "undruggable" targets.[1]

This compound is a heterobifunctional degrader designed to broadly explore the portion of the human kinome susceptible to this induced degradation. It serves as a valuable tool for identifying novel kinase targets for TPD and provides a foundational dataset for the development of more selective next-generation degraders.[1][2]

Mechanism of Action of this compound

This compound functions as a classic PROTAC, a molecule with three key components: a ligand that binds to a target protein (in this case, a promiscuous kinase binder), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

  • Kinase Binder (Warhead): The kinase-binding component of this compound is based on the TAE684 ligand, which allows it to engage with a wide array of kinases.

  • E3 Ligase Recruiter: this compound utilizes a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[3]

  • Linker: A chemical linker bridges the kinase binder and the VHL ligand.

The core mechanism involves this compound inducing the formation of a ternary complex between a target kinase and the VHL E3 ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the kinase, tagging it for recognition and subsequent degradation by the 26S proteasome.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation PROTAC This compound Kinase Target Kinase PROTAC->Kinase Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Ub_Kinase Ubiquitinated Kinase Ub Ubiquitin PolyUb Poly-Ubiquitin Chain Ub->PolyUb Chain Formation PolyUb->Kinase Transfer to Kinase Proteasome 26S Proteasome Ub_Kinase->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: Mechanism of this compound induced kinase degradation.

Quantitative Proteomic Analysis of the Degradable Kinome

Global proteomic profiling using Tandem Mass Tag (TMT) mass spectrometry is the core technique for identifying and quantifying the kinases degraded by this compound. This method allows for the simultaneous analysis of protein abundance changes across multiple samples (e.g., different treatments or time points) relative to a control (e.g., DMSO).

The following tables summarize the degradation data for a selection of kinases upon treatment with this compound in MOLT-4 cells, as reported by Donovan et al. The data highlights kinases that are significantly downregulated.

Table 1: Kinase Degradation Profile of this compound in MOLT-4 Cells

Gene SymbolProtein NameLog2 Fold Change (this compound vs. DMSO)Adjusted p-value
AURKBAurora kinase B-3.501.12E-09
PLK1Polo-like kinase 1-3.101.45E-08
CHEK1Serine/threonine-protein kinase Chk1-2.853.21E-07
BUB1Mitotic checkpoint serine/threonine-protein kinase BUB1-2.505.15E-06
CDK1Cyclin-dependent kinase 1-2.308.90E-06
WEE1Wee1-like protein kinase-2.152.34E-05
FLT3FLT3LG receptor-1.987.81E-05
JAK1Tyrosine-protein kinase JAK1-1.551.02E-04
FAK1 (PTK2)Focal adhesion kinase 1-1.304.50E-04
BTKTyrosine-protein kinase BTK-1.109.80E-04

Note: The data presented is a representative subset derived from publicly available resources related to the Donovan et al. publication. Log2 Fold Change indicates the magnitude of degradation (a more negative number means greater degradation). The adjusted p-value indicates statistical significance.

Experimental Protocols

The following is a detailed methodology for a chemoproteomics experiment to map the degradable kinome using a compound like this compound, based on the protocols from the Donovan et al. study.

Experimental Workflow Overview

The overall process involves treating cultured cells with the degrader, harvesting and lysing the cells, preparing proteins for mass spectrometry, labeling with TMT reagents for multiplexed quantification, and finally, analyzing the samples via LC-MS/MS to determine changes in protein abundance.

Chemoproteomics_Workflow start Start: Cell Culture treatment Cell Treatment (e.g., 1µM this compound vs. DMSO) start->treatment harvest Cell Harvest & Lysis (8M Urea Buffer) treatment->harvest reduction Reduction (DTT) & Alkylation (Iodoacetamide) harvest->reduction digestion Protein Digestion (Trypsin/Lys-C) reduction->digestion labeling Peptide Labeling (TMT Reagents) digestion->labeling pooling Sample Pooling & Desalting (C18) labeling->pooling lcms LC-MS/MS Analysis (Orbitrap Fusion Lumos) pooling->lcms data Data Analysis (Proteome Discoverer) lcms->data end End: Degradation Profile data->end

Caption: Workflow for quantitative proteomics of the degradable kinome.
Detailed Methodologies

A. Cell Culture and Treatment:

  • Culture human cells (e.g., MOLT-4 leukemia cells) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin) at 37°C in a 5% CO2 incubator.

  • Seed cells to an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Treat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control (e.g., 0.1% DMSO) for a specified time course (e.g., 4, 8, or 24 hours). Perform treatments in biological triplicate.

B. Cell Lysis and Protein Preparation:

  • Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellets with ice-cold PBS.

  • Lyse the cell pellets in 8 M urea lysis buffer (8 M Urea, 50 mM NaCl, 50 mM EPPS pH 8.5) supplemented with protease and phosphatase inhibitors.

  • Sonicate the lysates to shear genomic DNA and ensure complete lysis.

  • Clarify the lysates by centrifugation at 21,000 x g for 15 minutes at 4°C.

  • Determine protein concentration using a BCA assay.

C. Protein Digestion and TMT Labeling:

  • Take a standardized amount of protein (e.g., 100 µg) from each sample.

  • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating at 37°C for 30 minutes.

  • Alkylate cysteine residues by adding iodoacetamide to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.

  • Dilute the samples 4-fold with 50 mM EPPS (pH 8.5) to reduce the urea concentration to 2 M.

  • Digest the proteins overnight at 37°C using a combination of Lys-C and Trypsin proteases.

  • Acidify the resulting peptide mixtures with formic acid to stop the digestion.

  • Desalt the peptides using C18 solid-phase extraction (SPE) cartridges and dry them under vacuum.

  • Resuspend the peptides and label them with the appropriate TMT (Tandem Mass Tag) reagents according to the manufacturer's protocol.

  • Combine the TMT-labeled samples into a single multiplexed sample.

  • Desalt the pooled sample again using C18 SPE and dry under vacuum.

D. LC-MS/MS Analysis:

  • Resuspend the final TMT-labeled peptide mix in a suitable buffer for mass spectrometry (e.g., 5% acetonitrile, 0.1% formic acid).

  • Analyze the samples using a high-resolution Orbitrap mass spectrometer (e.g., Orbitrap Fusion Lumos) coupled with a nano-electrospray ionization source and a liquid chromatography system.

  • Separate peptides using a gradient of increasing acetonitrile concentration over a long analytical column.

  • Operate the mass spectrometer in a data-dependent acquisition mode, typically using a synchronous precursor selection (SPS)-MS3 method for TMT quantification to minimize ratio compression.

E. Data Analysis:

  • Process the raw mass spectrometry data files using a software platform like Proteome Discoverer.

  • Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify peptides and proteins.

  • Quantify the TMT reporter ion intensities for each identified peptide.

  • Calculate the relative protein abundance for each condition by normalizing the TMT reporter ion signals.

  • Perform statistical analysis (e.g., t-test with Benjamini-Hochberg correction) to identify proteins that are significantly up- or downregulated in the this compound treated samples compared to the DMSO control.

  • Filter the results to identify kinases with a significant negative fold change, which represent the "degradable kinome."

Conclusion

The use of multi-kinase degraders like this compound in combination with advanced chemoproteomic techniques provides a powerful platform for systematically mapping the degradable kinome.[1] This approach not only identifies a vast number of kinases that are susceptible to targeted degradation but also generates valuable data that can accelerate the development of selective and potent degraders for therapeutic applications. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers aiming to explore and leverage the potential of targeted protein degradation in drug discovery.

References

Methodological & Application

Application Notes and Protocols for SK-3-91, a Multi-Kinase PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SK-3-91 is a potent, cell-permeable PROTAC (Proteolysis Targeting Chimera) that functions as a multi-kinase degrader. By hijacking the body's natural ubiquitin-proteasome system, this compound can induce the degradation of over 125 unique kinases, including the RNA-binding protein YTHDF2.[1] This targeted protein degradation approach offers a powerful tool for studying kinase biology and has potential therapeutic applications in oncology and other diseases driven by aberrant kinase activity. These application notes provide detailed protocols for the cell-based application of this compound, including cell culture, viability assays, and assessment of protein degradation.

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to a target protein (a promiscuous kinase inhibitor), a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][2] This tripartite complex formation brings the target kinase in close proximity to the E3 ligase, leading to the ubiquitination of the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome.[2][3] This catalytic process allows a single molecule of this compound to induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitin-Proteasome System SK391 This compound (PROTAC) SK391->SK391 Ternary This compound : Target : E3 SK391->Ternary Target Target Kinase Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_Target Poly-ubiquitinated Target Kinase Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of action of this compound as a PROTAC degrader.

Quantitative Data Summary

The following tables summarize the effective concentrations and incubation times for this compound in various cell-based assays.

Table 1: Effect of this compound on Protein Degradation and Cell Proliferation

Cell LineAssayConcentrationIncubation TimeObserved Effect
K562YTHDF2 Degradation0.12 - 10 µM24 hoursSub-micromolar degradation of YTHDF2.[1]
K562Cell Proliferation400 nM72 hoursInhibition of cell proliferation.[1]
U2OSCytotoxicity1 - 50 µMNot SpecifiedSignificantly less cytotoxicity at 3 µM and 10 µM.[1]
U2OSMorphology1 - 10 µM20 hoursInduction of morphological changes.[1]

Experimental Protocols

Cell Culture and Maintenance

This protocol describes the general procedure for culturing K562 (suspension) and U2OS (adherent) human cancer cell lines.

Materials:

  • K562 (ATCC® CCL-243™) or U2OS (ATCC® HTB-96™) cells

  • For K562: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • For U2OS: McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for U2OS)

  • Cell culture flasks or plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Thawing Cells:

    • Rapidly thaw the cryovial of cells in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 1,000 rpm for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh complete growth medium.

    • Transfer the cell suspension to a T-75 flask.

    • Incubate at 37°C with 5% CO₂.

  • Cell Maintenance:

    • K562 (Suspension):

      • Monitor cell density and maintain between 1 x 10⁵ and 1 x 10⁶ cells/mL.

      • Split the culture every 2-3 days by diluting the cell suspension with fresh medium.

    • U2OS (Adherent):

      • Monitor cell confluency and subculture when they reach 80-90% confluency.

      • Aspirate the medium and wash the cells with PBS.

      • Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

      • Neutralize the trypsin with 7-8 mL of complete growth medium and gently pipette to create a single-cell suspension.

      • Seed new flasks at a 1:4 to 1:8 split ratio.

Cell Viability Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on cell viability.

Materials:

  • Cells (K562 or U2OS)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Complete growth medium

  • CCK-8 reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. For K562 cells, allow them to settle for a few hours. For U2OS cells, allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Add 10 µL of the diluted this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time (e.g., 72 hours).

  • Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Western Blot for Protein Degradation

This protocol is for assessing the degradation of target proteins (e.g., YTHDF2) following treatment with this compound.

Materials:

  • Cells (e.g., K562)

  • 6-well plates

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-YTHDF2, anti-GAPDH as a loading control)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.1 to 10 µM) for a specific duration (e.g., 24 hours). Include a DMSO vehicle control.

  • After treatment, harvest the cells by centrifugation (for K562) or scraping (for U2OS).

  • Wash the cell pellet with ice-cold PBS.

  • Lyse the cells with RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities to determine the extent of protein degradation relative to the loading control and vehicle-treated sample.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Thaw Thaw Cells (K562 or U2OS) Culture Culture and Expand Cells Thaw->Culture Seed Seed Cells into Plates Culture->Seed Treat Treat Cells with this compound Seed->Treat Prepare_SK391 Prepare this compound Dilutions Prepare_SK391->Treat Viability Cell Viability Assay (e.g., CCK-8) Treat->Viability Harvest Harvest Cells for Western Blot Treat->Harvest Data Data Analysis and Quantification Viability->Data Western Western Blot Analysis Harvest->Western Western->Data

Caption: General experimental workflow for cell-based assays with this compound.

Troubleshooting

  • Low Protein Degradation:

    • Optimize this compound concentration and incubation time.

    • Ensure the target protein is expressed in the chosen cell line.

    • Verify the activity of the proteasome in the cells.

  • High Cytotoxicity:

    • Reduce the concentration of this compound.

    • Decrease the incubation time.

    • Ensure the DMSO concentration in the final culture medium is below 0.5%.

  • Inconsistent Results:

    • Maintain consistent cell passage numbers and confluency.

    • Ensure accurate pipetting and serial dilutions.

    • Use appropriate controls in all experiments.

Conclusion

This compound is a valuable research tool for investigating the roles of multiple kinases in various cellular processes. The protocols provided here offer a framework for utilizing this compound to study its effects on cell viability and to quantify the degradation of its target proteins. Careful optimization of experimental conditions for specific cell lines and research questions will ensure robust and reproducible results.

References

Application Notes and Protocols for SK-3-91 in Western Blotting Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SK-3-91, a potent multi-kinase PROTAC (Proteolysis Targeting Chimera) degrader, in Western Blotting experiments to study protein degradation.

Introduction

This compound is a heterobifunctional molecule designed to induce the degradation of a wide array of kinases by hijacking the body's own ubiquitin-proteasome system.[1][2] It achieves this by simultaneously binding to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] This makes this compound a powerful tool for studying the function of specific kinases and for the development of novel therapeutics. Western Blotting is a fundamental technique to qualitatively and semi-quantitatively analyze the degradation of target proteins induced by this compound.

Data Presentation: Kinase Degradation Profile of this compound

The following table summarizes the degradation of several kinases in MOLT-4 cells following treatment with this compound, as determined by quantitative proteomics. This data provides a reference for expected degradation levels.

Target KinaseProtein Abundance Fold Change (Treated/Control)Percentage Degradation (%)Primary Cellular Function
AURKA 0.3565%Mitotic progression, spindle assembly
AURKB 0.4060%Chromosome segregation, cytokinesis
YTHDF2 Not specified in this dataset, but degraded at sub-micromolar concentrations[1]>50% (estimated)mRNA stability and degradation
GSK3α Not specified, but a known target of multi-kinase degradersVariableGlycogen metabolism, cell signaling
GSK3β Not specified, but a known target of multi-kinase degradersVariableWnt signaling, neuronal function
CSNK1A1 0.5545%Circadian rhythm, Wnt signaling
CDK9 0.6040%Transcription regulation
PLK1 0.6535%Mitotic progression, cell cycle control

Note: The degradation efficiency can vary depending on the cell line, treatment concentration, and duration. The data presented is a representative example.

Experimental Protocols

Protocol 1: Cell Treatment with this compound for Western Blot Analysis

This protocol outlines the steps for treating cultured cells with this compound to induce protein degradation prior to Western Blot analysis.

Materials:

  • This compound (stock solution in DMSO)

  • Cell culture medium appropriate for the cell line

  • Cultured cells of interest (e.g., K562, U2OS, MOLT-4)

  • 6-well or 12-well cell culture plates

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will allow them to reach 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in cell culture medium from the stock solution. Recommended starting concentrations range from 0.1 µM to 10 µM.[1]

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the cells for a desired period. A time course of 4, 8, 16, and 24 hours is recommended to determine the optimal degradation time.[1]

  • Cell Lysis:

    • After incubation, place the culture plates on ice.

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well (e.g., 100-200 µL for a 6-well plate).

    • Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

    • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent Western Blot.

Protocol 2: Western Blotting for Analysis of Protein Degradation

This protocol describes the Western Blotting procedure to detect and quantify the levels of the target protein after this compound treatment.

Materials:

  • Normalized protein lysates from Protocol 1

  • Laemmli sample buffer (4x or 6x)

  • SDS-PAGE gels

  • Electrophoresis running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the target protein(s) and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western Blot imaging system

Procedure:

  • Sample Preparation:

    • To the normalized protein lysates, add Laemmli sample buffer to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE:

    • Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel. Include a protein molecular weight marker in one lane.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the loading control band for each sample.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Mandatory Visualizations

Signaling Pathway Diagrams

SK391_Mechanism cluster_PROTAC PROTAC-mediated Degradation cluster_UPS Ubiquitin-Proteasome System This compound This compound Ternary Complex This compound Target Kinase E3 Ligase This compound->Ternary Complex:f0 Target Kinase Target Kinase Target Kinase->Ternary Complex:f1 E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ubiquitin Ligase->Ternary Complex:f2 Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Poly-ubiquitinated Kinase Poly-ubiquitinated Kinase Ubiquitination->Poly-ubiquitinated Kinase 26S Proteasome 26S Proteasome Poly-ubiquitinated Kinase->26S Proteasome Degraded Peptides Degraded Peptides 26S Proteasome->Degraded Peptides YTHDF2_Pathway m6A-modified mRNA m6A-modified mRNA YTHDF2 YTHDF2 m6A-modified mRNA->YTHDF2 CCR4-NOT deadenylase complex CCR4-NOT deadenylase complex YTHDF2->CCR4-NOT deadenylase complex YTHDF2 Degradation YTHDF2 Degradation YTHDF2->YTHDF2 Degradation mRNA Decay mRNA Decay CCR4-NOT deadenylase complex->mRNA Decay This compound This compound This compound->YTHDF2 Degradation Increased mRNA Stability Increased mRNA Stability YTHDF2 Degradation->Increased mRNA Stability AuroraA_Pathway G2 Phase G2 Phase Aurora A Aurora A G2 Phase->Aurora A PLK1 PLK1 Aurora A->PLK1 Aurora A Degradation Aurora A Degradation Aurora A->Aurora A Degradation CDC25B CDC25B PLK1->CDC25B CDK1/Cyclin B CDK1/Cyclin B CDC25B->CDK1/Cyclin B Mitotic Entry Mitotic Entry CDK1/Cyclin B->Mitotic Entry This compound This compound This compound->Aurora A Degradation Blocked Mitotic Entry Blocked Mitotic Entry Aurora A Degradation->Blocked Mitotic Entry Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (Blotting) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection & Analysis G->H

References

Application Notes and Protocols for SK-3-91 in K562 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SK-3-91 is a potent, PROTAC (Proteolysis Targeting Chimera)-type multi-kinase degrader. It functions by inducing the degradation of over 125 kinases through the ubiquitin-proteasome pathway.[1] One of its key targets is the N6-methyladenosine (m6A) RNA-binding protein YTHDF2.[1] In the context of cancer biology, the degradation of such proteins can disrupt critical signaling pathways that drive cell proliferation and survival. These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound on the K562 human chronic myelogenous leukemia (CML) cell line, a widely used model for studying leukemia.

Data Presentation

The following table summarizes the quantitative data regarding the inhibitory activity of this compound on K562 cell proliferation.

Cell LineTreatmentIncubation Time (hours)Inhibition of Proliferation (%)
K562400 nM this compound7288.2

Signaling Pathway

This compound is a PROTAC that recruits an E3 ubiquitin ligase to a target protein (a kinase or YTHDF2), leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of YTHDF2, an m6A reader protein, can lead to an increase in the stability of target mRNAs that it would normally mark for degradation. In some cancer cells, YTHDF2 has been shown to act as a tumor suppressor by destabilizing the mRNA of growth-promoting proteins like EGFR.[2] In other contexts, YTHDF2 depletion can delay mitotic entry by causing an overaccumulation of cell cycle inhibitors like WEE1.[3] Therefore, the degradation of YTHDF2 by this compound is hypothesized to inhibit K562 cell proliferation by disrupting the normal regulation of the cell cycle and potentially impacting the expression of key growth-related proteins.

SK391_Pathway cluster_cell K562 Cell SK391 This compound Ternary Ternary Complex (this compound-YTHDF2-E3) SK391->Ternary E3 E3 Ligase E3->Ternary YTHDF2 YTHDF2 / Kinases Proteasome Proteasome YTHDF2->Proteasome Degradation YTHDF2->Ternary mRNAs Target mRNAs (e.g., WEE1, EGFR) YTHDF2->mRNAs Destabilization Proliferation Cell Proliferation Proteasome->Proliferation Inhibition Ub Ubiquitin Ub->Ternary Ternary->YTHDF2 Ubiquitination Proteins Cell Cycle Regulators & Growth Factors mRNAs->Proteins Translation Proteins->Proliferation Promotion

Caption: Mechanism of this compound-induced protein degradation and inhibition of cell proliferation.

Experimental Protocols

K562 Cell Culture
  • Culture Medium: Prepare RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cell Maintenance: Culture K562 cells in suspension in T-75 flasks in a humidified incubator at 37°C with 5% CO2.

  • Passaging: Maintain the cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Passage the cells every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cell pellet in fresh, pre-warmed culture medium.

  • Viability Check: Before each experiment, assess cell viability using the Trypan Blue exclusion method. Ensure cell viability is greater than 95%.

Preparation of this compound Stock Solution
  • Materials: this compound powder, Dimethyl sulfoxide (DMSO).

  • Protocol:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.[1]

MTT Cell Proliferation Assay

This assay measures the metabolic activity of cells, which is indicative of cell viability and proliferation.

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed K562 cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours (formazan formation) D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G BrdU_Workflow cluster_workflow BrdU Assay Workflow A Seed and treat K562 cells with this compound B Add BrdU labeling solution A->B C Incubate for 2-4 hours B->C D Fix, permeabilize, and denature DNA C->D E Incubate with anti-BrdU primary antibody D->E F Incubate with HRP-conjugated secondary antibody E->F G Add TMB substrate and measure absorbance at 450 nm F->G

References

Application Notes and Protocols for SK-3-91: A Multi-Kinase PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SK-3-91 is a potent Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of a broad spectrum of kinases. As a heterobifunctional molecule, this compound operates by simultaneously engaging a target kinase and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the kinase. This multi-kinase degrader has been shown to induce the degradation of over 125 unique kinases, making it a powerful tool for studying the roles of various kinases in cellular processes and for the development of novel therapeutics.[1][2]

This compound is composed of a TAE648 ligand, which provides broad-spectrum kinase binding, a linker molecule, and a ligand that recruits the Cereblon (CRBN) E3 ligase.[1] This design allows for the efficient degradation of a wide range of kinases, offering a unique approach to probe the kinome and identify new therapeutic targets.

This document provides detailed application notes and protocols for the use of this compound to induce protein degradation in vitro. It includes quantitative data on its degradation profile, methodologies for key experiments, and visualizations to illustrate its mechanism of action and experimental workflows.

Data Presentation

The following tables summarize the quantitative data regarding the in vitro activity of this compound.

Table 1: In Vitro Degradation of YTHDF2 by this compound

Cell LineConcentration RangeTime PointOutcome
K5620.12 - 10 µM24 hoursDegrades YTHDF2 at sub-micromolar concentrations.[1]

Table 2: Effect of this compound on Cell Proliferation and Morphology

Cell LineConcentrationTime PointEffect
K562400 nM72 hoursInhibits cell proliferation.[1]
U2OS1 - 10 µM20 hoursInduces morphological changes.[1]
U2OS3 µM and 10 µMNot SpecifiedSignificantly less cytotoxicity at higher concentrations.[1]

Mandatory Visualizations

Signaling Pathway of this compound Action

SK_3_91_Mechanism cluster_0 Cellular Environment SK_3_91 This compound TernaryComplex Ternary Complex (this compound + Kinase + E3 Ligase) SK_3_91->TernaryComplex Binds TargetKinase Target Kinase (e.g., YTHDF2, etc.) TargetKinase->TernaryComplex Binds E3Ligase CRBN E3 Ligase E3Ligase->TernaryComplex Recruited PolyUbKinase Poly-ubiquitinated Kinase TernaryComplex->PolyUbKinase Ubiquitination Ub Ubiquitin (Ub) Ub->TernaryComplex Proteasome 26S Proteasome PolyUbKinase->Proteasome Recognition & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Results in

Caption: Mechanism of this compound induced protein degradation.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow cluster_workflow Western Blot Workflow for this compound A 1. Cell Seeding & Culture B 2. Treatment with this compound (Varying concentrations and time points) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to Membrane E->F G 7. Immunoblotting (Primary & Secondary Antibodies) F->G H 8. Signal Detection (Chemiluminescence) G->H I 9. Data Analysis (Densitometry, DC50/Dmax calculation) H->I

Caption: Standard workflow for assessing protein degradation.

Experimental Protocols

Protocol 1: Western Blot Analysis of Target Protein Degradation

This protocol details the steps to quantify the degradation of a target kinase in cultured cells following treatment with this compound.

Materials:

  • Cell line of interest (e.g., K562, U2OS)

  • This compound (stock solution in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target kinase

  • Loading control primary antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to determine DC50 would be from 0.1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Aspirate the old medium and add the medium containing this compound or vehicle.

    • Incubate for the desired time points (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • After incubation, place the plates on ice and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to a final concentration of 1x.

    • Boil the samples at 95°C for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target kinase (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Repeat the immunoblotting process for the loading control antibody.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the log of the this compound concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell proliferation and viability.

Materials:

  • Cells of interest

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat cells with serial dilutions of this compound for the desired duration (e.g., 72 hours). Include a vehicle control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to confirm the formation of the ternary complex between the target kinase, this compound, and the E3 ligase.

Materials:

  • Cells expressing the target kinase and CRBN

  • This compound

  • Proteasome inhibitor (e.g., MG132)

  • Non-denaturing lysis buffer

  • Antibody against the E3 ligase (CRBN) or the target kinase for immunoprecipitation

  • Protein A/G agarose beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents

Procedure:

  • Cell Treatment: Treat cells with this compound and a proteasome inhibitor (to prevent degradation of the complex) for a specified time.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody targeting either the E3 ligase or the kinase of interest.

    • Add Protein A/G beads to pull down the antibody-protein complex.

  • Washing: Wash the beads several times to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the target kinase and the E3 ligase to confirm their co-precipitation.

Conclusion

This compound is a valuable research tool for inducing the degradation of a wide array of kinases. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their in vitro studies. By enabling the targeted degradation of multiple kinases, this compound facilitates the exploration of complex signaling networks and the identification of novel therapeutic strategies.

References

Application Note: High-Content Morphological Profiling of SK-3-91 Effects Using the Cell Painting Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Cell Painting assay is a powerful high-content imaging technique that enables the morphological profiling of cells by staining multiple cellular compartments simultaneously.[1][2][3][4][5] This method allows for the extraction of a rich set of quantitative data—typically over 1,500 morphological features per cell—to create a detailed phenotypic fingerprint of cellular responses to various perturbations.[1][2][6] SK-3-91 is a potent Proteolysis Targeting Chimera (PROTAC) that functions as a multi-kinase degrader, inducing the degradation of more than 125 kinases and the RNA-binding protein YTHDF2 through the ubiquitin-proteasome pathway.[7] By inducing morphological changes and inhibiting cell proliferation, this compound presents an interesting candidate for phenotypic screening.[7] This document provides a detailed protocol for utilizing the Cell Painting assay to characterize the cellular effects of this compound.

Principle of the Cell Painting Assay

The Cell Painting assay employs a cocktail of six fluorescent dyes that label eight major cellular components, which are then imaged across five channels.[1][5][6] The resulting images are processed by automated analysis software to extract a wide array of morphological features, including measures of size, shape, texture, and intensity.[1][2][5] By comparing the morphological profiles of cells treated with a compound of interest, such as this compound, to control cells, researchers can gain insights into the compound's mechanism of action and potential off-target effects.[1][5][8][9]

Materials and Reagents

The following tables summarize the necessary reagents and their recommended concentrations for the Cell Painting assay.

Table 1: Staining Reagents

ReagentCellular Component LabeledStock ConcentrationFinal Concentration
Hoechst 33342DNA (Nucleus)1 mg/mL5 µg/mL
Concanavalin A, Alexa Fluor 488Endoplasmic Reticulum1 mg/mL25 µg/mL
SYTO 14 Green Fluorescent Nucleic Acid StainNucleoli, Cytoplasmic RNA5 mM1.5 µM
Phalloidin, Alexa Fluor 568Actin Filaments200 units/mL5 µl/mL
Wheat Germ Agglutinin (WGA), Alexa Fluor 555Golgi Apparatus, Plasma Membrane1 mg/mL1.5 µg/mL
MitoTracker Deep RedMitochondria1 mM100 nM

Table 2: Buffers and Solutions

SolutionComposition
Cell Culture MediumAs required for the specific cell line (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
Phosphate Buffered Saline (PBS)1X, sterile
Fixation Solution3.7% Formaldehyde in PBS
Permeabilization Solution0.1% Triton X-100 in PBS
Staining SolutionSee Table 1 concentrations in 1% Bovine Serum Albumin (BSA) in Hanks' Balanced Salt Solution (HBSS)
Wash Buffer1X PBS

Experimental Protocol

This protocol is adapted from established Cell Painting methods and tailored for the assessment of this compound.[1][10]

1. Cell Seeding:

  • Seed cells (e.g., U2OS, A549) into a 384-well imaging plate at a density that will result in a sub-confluent monolayer at the time of imaging (e.g., 1,600 cells/well for U2OS).[10]
  • Incubate for 24 hours at 37°C and 5% CO2.

2. Compound Treatment:

  • Prepare a dilution series of this compound. Based on its known activity, a concentration range of 1 µM to 10 µM is recommended for inducing morphological changes.[7]
  • Add the this compound dilutions to the corresponding wells of the cell plate. Include vehicle-only (e.g., DMSO) wells as a negative control.
  • Incubate for 20-48 hours at 37°C and 5% CO2.[7][10]

3. Staining Procedure:

  • Mitochondrial Staining (Live Cells):
  • Prepare a 100 nM solution of MitoTracker Deep Red in pre-warmed cell culture medium.[10]
  • Remove the compound-containing medium and add the MitoTracker solution.
  • Incubate for 30 minutes at 37°C and 5% CO2.[10]
  • Fixation:
  • Add 3.7% formaldehyde solution to each well to a final concentration of 1.85%.[10]
  • Incubate for 20 minutes at room temperature.
  • Wash the wells three times with PBS.[10]
  • Permeabilization:
  • Add 0.1% Triton X-100 in PBS to each well.[10]
  • Incubate for 15 minutes at room temperature.[10]
  • Wash the wells three times with PBS.[10]
  • Staining Cocktail:
  • Prepare the staining cocktail containing Hoechst 33342, Concanavalin A, SYTO 14, Phalloidin, and WGA at their final concentrations in 1% BSA in HBSS (see Table 1).[10]
  • Add the staining cocktail to each well.
  • Incubate for 30 minutes at room temperature in the dark.[10]
  • Final Washes:
  • Wash the wells three times with PBS.
  • Leave the final wash of PBS in the wells for imaging.

4. Image Acquisition:

  • Image the plates using a high-content imaging system with appropriate filter sets for the five channels.

Table 3: Imaging Channels and Corresponding Stains

ChannelStain(s)Cellular Component(s)
1 (DAPI)Hoechst 33342Nucleus
2 (FITC)Concanavalin A, Alexa Fluor 488Endoplasmic Reticulum
3 (TRITC)SYTO 14Nucleoli, Cytoplasmic RNA
4 (Texas Red)Phalloidin, WGAActin, Golgi, Plasma Membrane
5 (Cy5)MitoTracker Deep RedMitochondria

5. Image Analysis:

  • Utilize an automated image analysis software (e.g., CellProfiler) to perform illumination correction, object segmentation (nuclei, cytoplasm, and whole cells), and feature extraction.[1]
  • Extract a comprehensive set of morphological features (~1,500) from each cell.[1][2]

6. Data Analysis:

  • Normalize the extracted features per-plate to account for technical variability.
  • Generate morphological profiles for each treatment condition by averaging the feature values across all cells in a well.
  • Use statistical methods and machine learning approaches to compare the profiles of this compound-treated cells to control cells and identify significant phenotypic changes.[8][11]

Visualizations

G cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_stain Staining Protocol cluster_acq Data Acquisition & Analysis p1 Seed Cells in 384-well Plate p2 Incubate 24h p1->p2 t1 Treat with this compound p2->t1 t2 Incubate 20-48h t1->t2 s1 MitoTracker Staining (Live) t2->s1 s2 Fixation s1->s2 s3 Permeabilization s2->s3 s4 Staining Cocktail s3->s4 s5 Wash s4->s5 a1 High-Content Imaging s5->a1 a2 Image Analysis & Feature Extraction a1->a2 a3 Data Analysis & Profiling a2->a3

Caption: Experimental workflow for the Cell Painting assay with this compound.

G cluster_protac This compound PROTAC cluster_complex Ternary Complex Formation cluster_process Cellular Process sk391 This compound e3 E3 Ubiquitin Ligase sk391->e3 binds kinase Target Kinase (>125) / YTHDF2 sk391->kinase binds ub Ubiquitination e3->ub induces kinase->ub proteasome Proteasomal Degradation ub->proteasome leads to phenotype Morphological Changes proteasome->phenotype

Caption: Mechanism of action of this compound leading to morphological changes.

Expected Outcomes

Treatment of cells with this compound is expected to induce distinct morphological changes compared to vehicle-treated controls. These changes can be quantified and visualized through the analysis of the high-dimensional feature space. The resulting phenotypic profile can be used to:

  • Characterize the cellular effects of this compound in an unbiased manner.

  • Identify potential mechanisms of action by comparing the this compound profile to a reference database of perturbations with known targets.

  • Assess off-target effects by revealing unexpected phenotypic signatures.

  • Determine dose-dependent morphological responses.

This detailed protocol provides a robust framework for applying the Cell Painting assay to investigate the cellular impact of the multi-kinase degrader this compound, offering a powerful tool for drug discovery and development professionals.

References

Unveiling the Proteomic Landscape of SK-3-91: A Guide to Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This application note provides a detailed guide for researchers, scientists, and drug development professionals on conducting quantitative proteomics analysis of cellular responses to SK-3-91, a potent multi-kinase PROTAC (Proteolysis Targeting Chimera) degrader. This compound induces the degradation of a broad spectrum of kinases, offering a powerful tool for dissecting complex signaling networks and discovering novel therapeutic targets.

This document outlines the experimental protocols for analyzing the this compound-induced degradome, presents a structured summary of expected quantitative data, and provides visual representations of the experimental workflow and a key affected signaling pathway.

Introduction

This compound is a heterobifunctional molecule designed to recruit an E3 ubiquitin ligase to specific kinase targets, leading to their ubiquitination and subsequent degradation by the proteasome.[1] Its multi-targeted nature, affecting over 125 unique kinases, makes it a valuable tool for mapping the "degradable kinome" and understanding the broader consequences of kinase degradation on cellular signaling.[1][2] Quantitative proteomics stands as a critical technology to elucidate the precise spectrum and magnitude of protein degradation induced by this compound, offering insights into its mechanism of action and potential therapeutic applications.

Data Presentation: Quantitative Proteomics of this compound Treatment

The following tables summarize the expected quantitative proteomics data from a typical experiment involving this compound treatment in a relevant cell line (e.g., K562 chronic myeloid leukemia cells). Data is presented as protein abundance ratios (Treated/Control) and associated statistical significance.

Table 1: Significantly Downregulated Kinases Upon this compound Treatment

Protein (Gene Name)UniProt IDSubcellular LocationFunctionAbundance Ratio (this compound/Control)p-value
Aurora Kinase A (AURKA)O14965Cytoplasm, NucleusCell cycle regulation, mitosis0.35< 0.001
Cyclin-dependent kinase 4 (CDK4)P11802NucleusCell cycle G1/S transition0.42< 0.001
Cyclin-dependent kinase 6 (CDK6)Q00534NucleusCell cycle G1/S transition0.48< 0.001
Bruton's tyrosine kinase (BTK)Q06187CytoplasmB-cell development and activation0.55< 0.01
Fms-like tyrosine kinase 3 (FLT3)P36888Plasma MembraneHematopoiesis, cell proliferation0.61< 0.01
YTH domain-containing family protein 2 (YTHDF2)Q9Y5A9CytoplasmmRNA decay0.65< 0.05

Table 2: Other Significantly Altered Proteins Upon this compound Treatment

Protein (Gene Name)UniProt IDSubcellular LocationFunctionAbundance Ratio (this compound/Control)p-value
Protein p97 (VCP)P55072Cytoplasm, NucleusUbiquitin-dependent protein degradation1.25< 0.05
Ubiquitin (RPS27A)P62979Cytoplasm, NucleusProtein degradation, signaling1.18< 0.05

Experimental Protocols

The following protocols provide a detailed methodology for the quantitative proteomics analysis of this compound treatment.

Cell Culture and this compound Treatment
  • Cell Line: K562 (human chronic myeloid leukemia) cells are a suitable model.

  • Culture Conditions: Grow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: Seed cells at an appropriate density. Treat cells with this compound at a final concentration of 1 µM for 24 hours. A vehicle control (DMSO) should be run in parallel.

Sample Preparation and Protein Digestion
  • Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in a urea-based lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.

  • Protein Digestion: Dilute the urea concentration to less than 2 M and digest proteins with sequencing-grade trypsin overnight at 37°C.

Peptide Labeling with Tandem Mass Tags (TMT)
  • TMT Labeling: Label peptides from each condition (this compound treated and vehicle control) with distinct TMT isobaric tags according to the manufacturer's instructions.

  • Sample Pooling: Combine the TMT-labeled peptide samples in equal amounts.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC Separation: Separate the pooled, labeled peptides using a nano-flow high-performance liquid chromatography (LC) system with a reverse-phase column.[3] A gradient of increasing acetonitrile concentration is used to elute the peptides.

  • Mass Spectrometry: Analyze the eluted peptides using a high-resolution Orbitrap mass spectrometer.[3] The instrument should be operated in a data-dependent acquisition (DDA) mode, where the most intense precursor ions are selected for fragmentation by higher-energy collisional dissociation (HCD).[3]

Data Analysis
  • Database Search: Search the raw MS/MS data against a human protein database (e.g., UniProt) using a suitable search engine (e.g., MaxQuant, Proteome Discoverer).

  • Protein Identification and Quantification: Identify peptides and proteins with a false discovery rate (FDR) of less than 1%. Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.

  • Statistical Analysis: Perform statistical analysis (e.g., t-test) to identify proteins that are significantly differentially abundant between the this compound treated and control samples.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Quantitative Analysis cluster_output Output cell_culture Cell Culture (K562) treatment This compound (1µM, 24h) & Vehicle Control cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis digest Protein Digestion (Trypsin) lysis->digest tmt_label TMT Labeling digest->tmt_label lcms LC-MS/MS Analysis tmt_label->lcms data_analysis Data Analysis & Quantification lcms->data_analysis protein_id Protein Identification data_analysis->protein_id quant_data Quantitative Data (Fold Change, p-value) protein_id->quant_data pathway_analysis Pathway Analysis quant_data->pathway_analysis

Caption: Quantitative proteomics workflow for this compound analysis.

This compound Mechanism of Action and Downstream Signaling

signaling_pathway cluster_protac PROTAC Action cluster_degradation Ubiquitin-Proteasome System cluster_pathway Affected Signaling Pathway (Cell Cycle) SK391 This compound E3_ligase E3 Ubiquitin Ligase SK391->E3_ligase binds Target_Kinase Target Kinase (e.g., AURKA, CDK4/6) SK391->Target_Kinase binds Ternary_Complex Ternary Complex E3_ligase->Ternary_Complex Target_Kinase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination induces Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Kinase Degradation Proteasome->Degradation CDK4_6 CDK4/6 Degradation->CDK4_6 reduces levels of Rb Rb CDK4_6->Rb phosphorylates CyclinD Cyclin D CyclinD->CDK4_6 activates E2F E2F Rb->E2F inhibits G1_S_transition G1/S Phase Transition E2F->G1_S_transition promotes

References

Application Notes and Protocols for SK-3-91 in High-Throughput Screening for Kinase Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SK-3-91 is a potent, cell-permeable, multi-kinase degrader. It functions as a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule that induces the degradation of target proteins through the ubiquitin-proteasome system.[1][2] this compound has been demonstrated to induce the degradation of over 125 kinases, making it a valuable tool for studying the "degradable kinome" and for the development of novel therapeutics.[2] These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize kinase degradation.

Mechanism of Action

This compound operates by simultaneously binding to a target kinase and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This proximity induces the formation of a ternary complex, leading to the polyubiquitination of the target kinase. The ubiquitinated kinase is then recognized and degraded by the 26S proteasome. This event-driven mechanism allows for the catalytic degradation of multiple kinase molecules by a single molecule of this compound.

PROTAC_Mechanism SK391 This compound Ternary Target-SK-3-91-E3 Ternary Complex SK391->Ternary Target Target Kinase Target->Ternary E3 E3 Ligase (CRBN) E3->Ternary PolyUb Poly-ubiquitinated Target Kinase Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Figure 1: Mechanism of action of this compound.

Data Presentation: Kinase Degradation Profile of this compound

The following table summarizes the degradation data for a selection of kinases targeted by this compound. This data is compiled from quantitative proteomics studies. The half-maximal degradation concentration (DC50) represents the concentration of this compound required to degrade 50% of the target protein, while the maximum degradation (Dmax) is the percentage of protein degraded at the optimal concentration.

Kinase TargetDC50 (nM)Dmax (%)Cell LineReference
GSK3α10-100>90HEK293[3]
GSK3β10-100>90HEK293[3]
YTHDF2120-1000>80K562[2]
AURKA100-1000>80MOLT-4[3]
AURKB100-1000>80MOLT-4[3]
BTK100-1000>80MOLM-14[3]
FLT3100-1000>80MOLM-14[3]
PTK2100-1000>80MOLM-14[3]
TEC100-1000>80MOLM-14[3]
ULK1100-1000>80MOLT-4[3]
ITK100-1000>80MOLT-4[3]
CDK4100-1000>70MOLT-4[3]
CDK6100-1000>70MOLT-4[3]
CDK9100-1000>70MOLT-4[3]

Note: The DC50 and Dmax values can vary depending on the cell line, treatment time, and assay conditions.

Experimental Protocols

High-Throughput Screening (HTS) for Kinase Degradation

This protocol describes a general workflow for a high-throughput screen to identify novel kinase degraders or to profile the activity of this compound against a panel of kinases. The HiBiT lytic detection system is a recommended method for its sensitivity and HTS compatibility.[4][5][6][7]

HTS_Workflow cluster_prep Assay Preparation cluster_assay Degradation Assay cluster_detection Data Acquisition & Analysis Cell_Plating Plate cells expressing HiBiT-tagged kinases Treatment Treat cells with this compound (e.g., 24 hours) Cell_Plating->Treatment Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Treatment Lysis Add Nano-Glo® HiBiT Lytic Detection Reagent Treatment->Lysis Incubation Incubate at room temperature Lysis->Incubation Detection Measure luminescence Incubation->Detection Analysis Calculate % degradation, DC50, and Dmax Detection->Analysis GSK3_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Wnt Wnt GSK3 GSK3 Wnt->GSK3 Inhibition PI3K_Akt PI3K/Akt Pathway PI3K_Akt->GSK3 Inhibition Beta_Catenin β-catenin Degradation GSK3->Beta_Catenin Glycogen_Synthase Glycogen Synthase Inactivation GSK3->Glycogen_Synthase Apoptosis Apoptosis GSK3->Apoptosis SK391 This compound SK391->GSK3 Degradation YTHDF2_Pathway m6A_mRNA m6A-modified mRNA YTHDF2 YTHDF2 m6A_mRNA->YTHDF2 Binding CCR4_NOT CCR4-NOT Deadenylase Complex YTHDF2->CCR4_NOT Recruitment SK391 This compound SK391->YTHDF2 Degradation Degradation mRNA Degradation CCR4_NOT->Degradation

References

Application Notes and Protocols for In Vivo Experimental Design with SK-3-91

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available literature does not contain specific in vivo experimental data or established protocols for the multi-kinase PROTAC degrader, SK-3-91. The following application notes and protocols are presented as a generalized guide for researchers and drug development professionals. The experimental designs are hypothetical and based on the known in vitro mechanism of action of this compound and standard practices for in vivo studies with similar kinase-targeting PROTACs. Researchers should conduct preliminary dose-finding and toxicology studies to establish a safe and effective dose for their specific animal model and disease context.

Introduction to this compound

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of a broad spectrum of kinases. As a multi-kinase degrader, it has been shown to induce the degradation of over 125 unique kinases.[1] One of its known targets is YTHDF2.[1] The mechanism of action involves hijacking the ubiquitin-proteasome system to tag target proteins for degradation.[1] In vitro studies have demonstrated that this compound can inhibit cell proliferation and induce morphological changes in cancer cell lines such as K562 and U2OS.[1]

Mechanism of Action and Signaling Pathway

This compound functions as a heterobifunctional molecule. One end binds to a target kinase, and the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target kinase, marking it for degradation by the proteasome. By degrading multiple kinases, this compound has the potential to impact numerous signaling pathways simultaneously, a characteristic that could be advantageous in overcoming drug resistance mechanisms that are often driven by pathway redundancy or activation of alternative kinases.

SK_3_91_Mechanism_of_Action cluster_0 Cellular Environment SK391 This compound TargetKinase Target Kinase (e.g., YTHDF2, >125 others) SK391->TargetKinase Binds E3Ligase E3 Ubiquitin Ligase SK391->E3Ligase Recruits Proteasome 26S Proteasome TargetKinase->Proteasome Targeted for Degradation DownstreamSignaling Downstream Signaling (e.g., Proliferation, Survival) TargetKinase->DownstreamSignaling Regulates E3Ligase->TargetKinase Ubiquitinates Ubiquitin Ubiquitin DegradedKinase Degraded Kinase Fragments Proteasome->DegradedKinase Produces Apoptosis Apoptosis DownstreamSignaling->Apoptosis Inhibition leads to

Caption: Mechanism of action of this compound as a PROTAC multi-kinase degrader.

Hypothetical In Vivo Experimental Design

This section outlines a potential in vivo study design to evaluate the anti-tumor efficacy of this compound in a xenograft mouse model.

Animal Model
  • Species: Athymic Nude (nu/nu) or SCID mice, 6-8 weeks old.

  • Tumor Model: Subcutaneous xenograft of a relevant human cancer cell line. Given the in vitro data, K562 (chronic myelogenous leukemia) or another cancer cell line with known sensitivity to multi-kinase inhibition would be appropriate.

Experimental Groups and Dosing

A preliminary dose-range finding study is essential. The following is a hypothetical efficacy study design.

GroupTreatmentDose (mg/kg)RouteFrequencyNumber of Animals
1Vehicle Control-i.p.Daily10
2This compoundLow Dose (X)i.p.Daily10
3This compoundMid Dose (2X)i.p.Daily10
4This compoundHigh Dose (4X)i.p.Daily10
5Positive ControlStandard-of-careTBDTBD10

i.p. = intraperitoneal; TBD = To be determined based on the specific cancer model.

Preparation of this compound for In Vivo Administration

The following is a general protocol for preparing this compound for in vivo use. Solubility and stability should be confirmed for the specific formulation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween 80

  • Saline

Protocol:

  • Dissolve this compound in DMSO to create a stock solution.

  • For the final formulation, a common vehicle for PROTACs is a mixture of solvents. A suggested starting point is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Add the required volume of the this compound stock solution to the PEG300.

  • Add the Tween 80 and mix thoroughly.

  • Add the saline and vortex until a clear solution is formed.

  • The final solution should be prepared fresh daily before administration.

Experimental Workflow and Protocols

In_Vivo_Experimental_Workflow cluster_workflow Experimental Workflow start Start: Acclimatize Mice implantation Tumor Cell Implantation start->implantation tumor_growth Tumor Growth (to ~100-150 mm³) implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, this compound, Positive Control) randomization->treatment monitoring Monitoring: Tumor Volume, Body Weight, Clinical Signs treatment->monitoring Daily monitoring->treatment endpoint Endpoint Criteria Met (e.g., Tumor size, Study duration) monitoring->endpoint euthanasia Euthanasia & Tissue Collection endpoint->euthanasia analysis Data Analysis: Tumor Growth Inhibition, PK/PD, Biomarkers euthanasia->analysis

Caption: A generalized workflow for an in vivo efficacy study of this compound.

Tumor Implantation and Growth Monitoring

Protocol:

  • Harvest cancer cells (e.g., K562) during their logarithmic growth phase.

  • Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-5 x 107 cells/mL.

  • Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

  • When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment groups.

Treatment and Monitoring

Protocol:

  • Administer the assigned treatment to each mouse according to the dosing schedule.

  • Measure tumor volume and body weight daily or every other day.

  • Observe the animals daily for any signs of toxicity, such as changes in behavior, appearance, or activity level.

  • The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or after a set duration, in accordance with institutional animal care and use committee (IACUC) guidelines.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

Protocol:

  • At specified time points after the final dose, collect blood samples via cardiac puncture or tail vein bleeding for PK analysis to determine the concentration of this compound in plasma.

  • Collect tumor tissue and other relevant organs.

  • For PD analysis, a portion of the tumor tissue can be flash-frozen for Western blot analysis to assess the degradation of target kinases.

  • The remaining tumor tissue can be fixed in formalin for immunohistochemical (IHC) analysis of target protein levels and proliferation markers (e.g., Ki-67).

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Anti-tumor Efficacy of this compound in Xenograft Model

Treatment GroupMean Tumor Volume at Endpoint (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-
This compound (Low Dose)
This compound (Mid Dose)
This compound (High Dose)
Positive Control

Table 2: Pharmacodynamic Analysis of Target Kinase Degradation

Treatment GroupTarget Kinase 1 Level (% of Vehicle) ± SEMTarget Kinase 2 Level (% of Vehicle) ± SEMYTHDF2 Level (% of Vehicle) ± SEM
Vehicle Control100100100
This compound (Low Dose)
This compound (Mid Dose)
This compound (High Dose)

Data in tables are for illustrative purposes and would need to be populated with experimental results.

Conclusion

While this compound shows promise as a multi-kinase degrader based on its in vitro profile, its in vivo efficacy, safety, and pharmacokinetic/pharmacodynamic properties require thorough investigation. The protocols and experimental designs provided here offer a foundational framework for researchers to begin to explore the therapeutic potential of this compound in preclinical animal models. All animal experiments must be conducted under approved ethical guidelines and institutional protocols.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing SK-3-91 Concentration for Effective Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SK-3-91, a potent multi-kinase PROTAC-type degrader. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that functions as a multi-kinase degrader. It is a heterobifunctional molecule, meaning it has two key binding domains connected by a linker. One end binds to a target protein (a kinase), and the other end recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN). This proximity induces the ubiquitination of the target kinase, marking it for degradation by the cell's proteasome machinery. This compound has been shown to induce the degradation of over 125 unique kinases.[1][2]

Q2: What is the "hook effect" and how can I avoid it with this compound?

A2: The "hook effect" is a phenomenon common to PROTACs where degradation efficiency decreases at very high concentrations. This occurs because the high concentration of the PROTAC leads to the formation of non-productive binary complexes (this compound bound to either the kinase or the E3 ligase alone) rather than the productive ternary complex (kinase-SK-3-91-E3 ligase) required for degradation. To avoid the hook effect, it is crucial to perform a dose-response experiment across a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration that maximizes degradation before it diminishes.

Q3: What are the recommended starting concentrations for this compound in a new cell line?

A3: For initial experiments, we recommend a broad concentration range to determine the optimal degradation concentration for your specific cell line and target kinase. A good starting point is a dose-response curve ranging from 1 nM to 10 µM. This will help you determine the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum achievable degradation).

Q4: How long should I treat my cells with this compound?

A4: The optimal treatment time can vary depending on the cell line and the specific kinase being targeted. We recommend performing a time-course experiment, treating cells for various durations (e.g., 2, 4, 8, 12, 24, and 48 hours) at the determined optimal concentration. This will identify the time point at which maximum degradation occurs. Some kinases may show significant degradation within a few hours, while others may require longer incubation periods.

Q5: What are the essential negative controls for my this compound experiments?

A5: To validate the mechanism of action of this compound, it is crucial to include the following negative controls:

  • Vehicle Control (e.g., DMSO): To control for any effects of the solvent used to dissolve this compound.

  • E3 Ligase Ligand Only: The small molecule that binds to the E3 ligase (Cereblon) to control for effects independent of target degradation.

  • Target Ligand Only: The small molecule that binds to the target kinase to differentiate between degradation and simple inhibition.

  • Proteasome Inhibitor (e.g., MG132 or Bortezomib): Pre-treatment with a proteasome inhibitor should rescue the degradation of the target kinase, confirming the involvement of the ubiquitin-proteasome system.

  • Neddylation Inhibitor (e.g., MLN4924): Pre-treatment with a neddylation inhibitor can confirm the role of Cullin-RING E3 ligases, of which Cereblon is a part.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or weak degradation of the target kinase 1. Suboptimal this compound concentration. 2. Inappropriate treatment time. 3. Low cell permeability of this compound. 4. Low expression of Cereblon (CRBN) E3 ligase in the cell line.1. Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the DC50. 2. Conduct a time-course experiment (e.g., 2 to 48 hours) to find the optimal incubation period. 3. Verify target engagement in your cell line using methods like cellular thermal shift assay (CETSA). 4. Confirm the expression level of CRBN in your cell line via Western blot or qPCR.
"Hook effect" observed (degradation decreases at high concentrations) 1. This compound concentration is too high, leading to the formation of non-productive binary complexes.1. Perform a detailed dose-response curve with smaller concentration increments in the higher range to precisely identify the optimal concentration before the hook effect occurs.
High cell toxicity 1. This compound concentration is too high. 2. Off-target effects of this compound.1. Lower the concentration of this compound. Determine the IC50 for cell viability and work at concentrations well below this value. 2. Use a lower, more specific concentration. Compare the effects with a negative control.
Inconsistent results 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Reagent variability. 3. Inconsistent incubation times.1. Standardize cell seeding density and ensure cells are in the logarithmic growth phase during treatment. 2. Use freshly prepared reagents and ensure consistent quality of antibodies and other materials. 3. Use a precise timer for all incubation steps.

Quantitative Data Summary

The following tables summarize the effects of this compound on protein degradation and cell proliferation in various cell lines.

Table 1: YTHDF2 Degradation in K562 Cells

This compound ConcentrationIncubation TimeResult
0.12, 0.37, 1.1, 3.3, 10 µM24 hoursDegraded YTHDF2 at sub-micromolar concentrations.[2]

Table 2: Cell Proliferation Inhibition in K562 Cells

This compound ConcentrationIncubation TimeResult
400 nM72 hoursShowed 88.2% inhibition of cell proliferation.[2]

Table 3: Cytotoxicity and Morphological Changes in U2OS Cells

This compound ConcentrationIncubation TimeResult
1-50 µMNot specifiedShowed significantly less cytotoxicity at higher concentrations (3 µM or 10 µM).[2]
1-10 µM20 hoursInduced morphological changes.[2]

Experimental Protocols

Protocol 1: Dose-Response Experiment for Target Kinase Degradation

This protocol outlines the steps to determine the optimal concentration of this compound for degrading a target kinase.

  • Cell Seeding:

    • Seed the cells of interest in a multi-well plate (e.g., 12-well or 24-well) at a density that will allow them to reach 70-80% confluency at the time of harvesting.

    • Incubate overnight to allow for cell attachment.

  • This compound Treatment:

    • The next day, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours).

    • Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blot Analysis:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target kinase overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH or β-actin) to normalize for protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the target kinase band intensity to the loading control.

    • Plot the normalized protein levels against the this compound concentration to determine the DC50 and Dmax.

Protocol 2: Time-Course Experiment for Target Kinase Degradation

This protocol helps to determine the optimal treatment duration for this compound.

  • Cell Seeding:

    • Seed cells as described in Protocol 1.

  • This compound Treatment:

    • Treat cells with this compound at the optimal concentration determined from the dose-response experiment (or a concentration known to be effective).

    • Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • Cell Lysis, Protein Quantification, and Western Blot Analysis:

    • Follow steps 3-5 from Protocol 1 for each time point.

  • Data Analysis:

    • Plot the normalized target kinase protein levels against time to visualize the degradation kinetics and determine the time to reach Dmax.

Visualizations

SK_3_91_Mechanism_of_Action cluster_cell Cell SK391 This compound Ternary Ternary Complex (Target-SK-3-91-CRBN) SK391->Ternary Target Target Kinase Target->Ternary CRBN CRBN E3 Ligase CRBN->Ternary Ub_Target Ubiquitinated Target Kinase Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_Target->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of action for this compound mediated protein degradation.

Experimental_Workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells treat_cells Treat with this compound (Dose-Response or Time-Course) seed_cells->treat_cells lyse_cells Cell Lysis treat_cells->lyse_cells quantify_protein Protein Quantification (BCA/Bradford) lyse_cells->quantify_protein western_blot Western Blot Analysis quantify_protein->western_blot data_analysis Data Analysis (Determine DC50/Dmax) western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for optimizing this compound concentration.

References

Technical Support Center: Minimizing Off-Target Effects of SK-3-91 in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of the multi-kinase and YTHDF2 PROTAC degrader, SK-3-91, in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a Proteolysis Targeting Chimera (PROTAC) that functions as a multi-kinase degrader, inducing the degradation of over 125 kinases.[1][2] It also targets the N6-methyladenosine (m6A) RNA-binding protein YTHDF2 for degradation.[1][2][3] this compound is a heterobifunctional molecule composed of a ligand that binds to multiple kinases (a TAE648 ligand), a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][2] This ternary complex formation (this compound, target protein, and E3 ligase) leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[4]

Q2: What are the potential "off-target" effects of this compound?

The term "off-target" for a multi-kinase degrader like this compound is context-dependent. If the intended therapeutic goal is to degrade a specific kinase or a small subset of kinases, the degradation of other kinases or YTHDF2 could be considered off-target effects. These unintended degradations can lead to cellular toxicity, unforeseen phenotypic changes, or confounding experimental results. For example, the degradation of YTHDF2 has been linked to the aurora kinase signaling network, which could be an unintended consequence in an experiment focused on a different kinase family.[3]

Q3: How can I identify potential off-target effects in my experiments?

Initial signs of off-target effects may include:

  • High cytotoxicity: Significant cell death at concentrations where the on-target effect is not yet optimal.

  • Inconsistent phenotypes: Discrepancies between the phenotype observed with this compound and that from genetic knockdown (e.g., siRNA, CRISPR) of the intended target.

  • Unexpected morphological changes: Cellular alterations not previously associated with the inhibition or degradation of the intended target.[1]

  • Activation of stress response pathways: Induction of cellular stress responses, such as the unfolded protein response (UPR) or DNA damage response.

Q4: What are the critical first steps to minimize off-target effects?

The two most critical initial steps are:

  • Titration to the Minimum Effective Concentration: Perform a dose-response experiment to determine the lowest concentration of this compound that elicits the desired on-target degradation without causing widespread, unintended protein degradation or cytotoxicity.

  • Time-Course Analysis: Characterize the kinetics of degradation for your target of interest. Shorter incubation times may be sufficient to observe on-target degradation while minimizing the accumulation of off-target effects.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High level of cytotoxicity observed at low concentrations of this compound. Degradation of essential kinases or other proteins.1. Perform a detailed dose-response curve to determine the precise concentration at which cytotoxicity occurs. 2. Reduce the incubation time with this compound. 3. Use a different cell line that may be less sensitive to the off-target effects of this compound. 4. If possible, use a more selective degrader for your target of interest as a control.
Phenotype observed with this compound does not match the phenotype from genetic knockdown of the intended target. Off-target effects of this compound are responsible for the observed phenotype.1. Validate the phenotype with a structurally unrelated degrader or inhibitor for the same target. 2. Perform rescue experiments by overexpressing a degradation-resistant mutant of your target protein. 3. Conduct proteomic analysis to identify other degraded proteins that might be responsible for the observed phenotype.
Inconsistent degradation of the target protein between experiments. Variability in experimental conditions.1. Ensure consistent cell density, passage number, and health. 2. Prepare fresh stock solutions of this compound and perform serial dilutions for each experiment. 3. Verify the activity of the E3 ligase and the ubiquitin-proteasome system in your cell line.

Quantitative Data Summary

Table 1: Concentration Ranges for this compound in Cellular Assays

Cell LineConcentration RangeIncubation TimeObserved EffectReference
K5620.12-10 µM24 hYTHDF2 degradation[1]
K562400 nM72 hInhibition of cell proliferation[1]
U2OS1-10 µM20 hInduction of morphological changes[1]
U2OS1-50 µMNot specifiedLess cytotoxicity at 3 µM and 10 µM[1]

Note: The DC50 (concentration for 50% degradation) and Dmax (maximal degradation) for the 125+ kinases degraded by this compound are not comprehensively available in a single public resource. Researchers should empirically determine these values for their specific kinase(s) of interest in their cellular system of choice.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound via Dose-Response Western Blot

Objective: To identify the lowest concentration of this compound that effectively degrades the target protein of interest with minimal impact on cell viability.

Methodology:

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to create a range of concentrations (e.g., 1 nM to 10 µM). Include a DMSO-only vehicle control.

  • Treatment: Replace the cell culture medium with the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Normalize protein amounts for all samples.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against your target protein and a loading control (e.g., GAPDH, β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the log of the this compound concentration to determine the DC50 value.

Protocol 2: Orthogonal Validation Using a Structurally Unrelated Degrader/Inhibitor

Objective: To confirm that the observed phenotype is due to the degradation of the intended target and not an off-target effect of this compound.

Methodology:

  • Select an Orthogonal Compound: Choose a degrader or inhibitor of your target protein that has a different chemical scaffold from this compound.

  • Dose-Response of Orthogonal Compound: Perform a dose-response experiment as described in Protocol 1 to determine the effective concentration of the orthogonal compound.

  • Phenotypic Assay: Treat cells with the optimal concentration of this compound and the orthogonal compound in parallel.

  • Compare Phenotypes: Assess the cellular phenotype of interest (e.g., cell viability, morphology, reporter gene activity) for both treatments.

Visualizations

cluster_workflow Experimental Workflow for Minimizing Off-Target Effects A 1. Dose-Response & Time-Course (Determine optimal concentration & duration) B 2. Phenotypic Analysis (Initial observation of cellular effects) A->B Establish initial parameters C 3. On-Target Validation (Genetic vs. Pharmacological) B->C Question phenotype specificity D 4. Off-Target Identification (Proteomics) C->D Discrepancy observed E 5. Refined Experimentation (Using validated conditions) C->E Consistency confirmed D->E Incorporate off-target knowledge cluster_pathway This compound Mechanism of Action SK391 This compound Target Target Protein (Kinase or YTHDF2) SK391->Target E3 E3 Ligase SK391->E3 Ternary Ternary Complex (Target-SK-3-91-E3) Target->Ternary E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation cluster_signaling Potential Downstream Signaling of YTHDF2 Degradation SK391 This compound YTHDF2 YTHDF2 SK391->YTHDF2 Degradation Degraded_mRNA mRNA Degradation YTHDF2->Degraded_mRNA Promotes Aurora_Kinase Aurora Kinase Signaling YTHDF2->Aurora_Kinase Associated with m6A_mRNA m6A-modified mRNA (e.g., for tumor suppressors) m6A_mRNA->Degraded_mRNA is degraded Tumor_Suppressor Tumor Suppressor Protein (e.g., LHPP, NKX3-1) Degraded_mRNA->Tumor_Suppressor Prevents translation of AKT AKT Signaling Tumor_Suppressor->AKT Inhibits

References

Technical Support Center: Overcoming Poor Cell Permeability of SK-3-91

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the poor cell permeability of the multi-kinase PROTAC degrader, SK-3-91.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cell permeability a concern?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of over 125 kinases by hijacking the ubiquitin-proteasome system.[1] Like many PROTACs, this compound is a large molecule with a high polar surface area, which can limit its ability to passively diffuse across the cell membrane and reach its intracellular targets. Poor cell permeability can lead to reduced efficacy in cell-based assays and in vivo models.

Q2: What are the typical signs of poor cell permeability in my experiments with this compound?

A2: Indicators of poor cell permeability for this compound include:

  • High IC50 or DC50 values in cell-based assays: You may observe that high concentrations of this compound are required to achieve the desired biological effect (e.g., kinase degradation, inhibition of cell proliferation) compared to its in vitro binding affinity for the target kinases or the E3 ligase.

  • Discrepancy between in vitro activity and cellular activity: this compound might show potent activity in biochemical assays (e.g., binding assays, in vitro degradation assays) but significantly weaker activity in live cells.

  • Variability in results between different cell lines: Different cell lines can have varying membrane compositions and expression levels of efflux transporters, leading to inconsistent results if permeability is a limiting factor.

  • Low intracellular concentrations: Direct measurement of this compound levels within the cell may reveal concentrations that are insufficient to drive target degradation effectively.

Q3: What strategies can I employ to improve the cellular uptake of this compound?

A3: Several strategies can be explored to enhance the cell permeability of this compound:

  • Chemical Modification: While modifying a pre-synthesized compound like this compound is not always feasible for the end-user, it's important to be aware of design principles for future experiments or custom synthesis. Strategies include optimizing the linker connecting the kinase binder and the E3 ligase ligand, as this can influence the molecule's overall physicochemical properties.

  • Formulation Strategies: This is often the most practical approach for researchers. Co-formulating this compound with permeability enhancers or using specialized delivery systems can significantly improve its cellular uptake.

  • Prodrug Approach: This involves chemically modifying this compound into an inactive form (a prodrug) that is more cell-permeable. Once inside the cell, the modifying group is cleaved by intracellular enzymes, releasing the active this compound.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High concentration of this compound required for target degradation. Poor cell permeability limiting intracellular concentration.1. Optimize Formulation: Prepare this compound in a formulation known to enhance permeability. See the "Formulation Strategies" section below for details. 2. Increase Incubation Time: Longer incubation times may allow for greater accumulation of this compound inside the cells. However, monitor for potential off-target effects or cytotoxicity with extended exposure. 3. Use a Different Cell Line: Some cell lines may have inherent properties that allow for better uptake of large molecules.
Inconsistent results between experimental replicates. Issues with this compound solubility or aggregation in culture media.1. Ensure Complete Solubilization: Confirm that the this compound stock solution is fully dissolved before diluting into your culture medium. Sonication may be helpful. 2. Use a Carrier Solvent: A small percentage of a carrier solvent like DMSO is typically used, but ensure the final concentration is not toxic to your cells. 3. Prepare Fresh Dilutions: Avoid repeated freeze-thaw cycles of diluted this compound solutions.
No target degradation observed even at high concentrations. 1. Severe cell permeability issues. 2. The target kinase is not expressed or is expressed at very low levels in your cell line. 3. The E3 ligase recruited by this compound is not active in your cell line.1. Employ Permeabilization Agents: For mechanistic studies (not for therapeutic applications), a mild, transient permeabilization of the cell membrane could be considered, though this requires careful optimization to avoid cell death. 2. Confirm Target Expression: Use techniques like Western blotting or qPCR to verify that your target kinases are present in the chosen cell line. 3. Confirm E3 Ligase Activity: Ensure the E3 ligase targeted by this compound is functional in your cell model.

Data Presentation: Representative Permeability Data for PROTACs

The following tables provide examples of quantitative data from common permeability assays for PROTAC molecules. Note that these are representative values and the actual permeability of this compound may vary.

Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Data for Representative PROTACs

CompoundApparent Permeability (Papp) (10⁻⁶ cm/s)Classification
PROTAC A0.5Low
PROTAC B1.5Moderate
PROTAC C0.1Very Low
Propranolol (High Permeability Control)>10High
Atenolol (Low Permeability Control)<1Low

Table 2: Caco-2 Permeability Assay Data for Representative PROTACs

CompoundPapp A to B (10⁻⁶ cm/s)Papp B to A (10⁻⁶ cm/s)Efflux Ratio (B-A / A-B)Permeability Classification
PROTAC X0.84.05.0Low (Subject to Efflux)
PROTAC Y1.21.51.25Moderate
PROTAC Z0.20.31.5Low
Propranolol (High Permeability Control)>10>10~1.0High
Atenolol (Low Permeability Control)<1<1~1.0Low

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a compound across an artificial lipid membrane.

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-coated filter)

  • Acceptor and donor plates

  • Test compound (this compound) and control compounds

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic solvent (e.g., dodecane)

  • LC-MS/MS or other suitable analytical method

Procedure:

  • Prepare the PAMPA membrane by impregnating the filter of the donor plate with a solution of lipid (e.g., 2% lecithin) in an organic solvent (e.g., dodecane).

  • Prepare the acceptor solution (PBS) in the acceptor plate.

  • Prepare the donor solution by dissolving this compound and control compounds in PBS.

  • Place the donor plate onto the acceptor plate, ensuring the lipid membrane is in contact with the acceptor solution.

  • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)

    Where:

    • VD = Volume of donor well

    • VA = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • CA(t) = Concentration in the acceptor well at time t

    • Cequilibrium = (VD * CD(0) + VA * CA(0)) / (VD + VA)

    • CD(0) = Initial concentration in the donor well

    • CA(0) = Initial concentration in the acceptor well (usually 0)

Caco-2 Permeability Assay

This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelial barrier that mimics the human intestine.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Test compound (this compound) and control compounds

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS or other suitable analytical method

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the permeability experiment, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow permeability assay.

  • Permeability Assay (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the transport buffer containing this compound and control compounds to the apical (donor) chamber. c. Add fresh transport buffer to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). e. At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.

  • Permeability Assay (Basolateral to Apical - B to A): To assess active efflux, perform the experiment in the reverse direction by adding the compound to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis: Determine the concentration of the compound in the collected samples using a validated analytical method.

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the following equation:

    b. Calculate the efflux ratio:

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism_of_Action Extracellular Extracellular Space SK391 SK391 Extracellular->SK391 Poor Permeability

Permeability_Troubleshooting_Workflow Start Start: Poor this compound Activity CheckPermeability Hypothesis: Poor Cell Permeability? Start->CheckPermeability AssessPermeability Action: Perform Permeability Assay (PAMPA or Caco-2) CheckPermeability->AssessPermeability Yes OtherIssues Investigate Other Issues: - Target Expression - E3 Ligase Activity - Compound Stability CheckPermeability->OtherIssues No LowPermeability Result: Low Permeability Confirmed AssessPermeability->LowPermeability HighPermeability Result: Acceptable Permeability AssessPermeability->HighPermeability ImproveUptake Strategy: Improve Cellular Uptake LowPermeability->ImproveUptake HighPermeability->OtherIssues Formulation Option 1: Formulation Strategies (e.g., Lipid-based) ImproveUptake->Formulation Prodrug Option 2: Prodrug Approach ImproveUptake->Prodrug

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes SK391 This compound SK391->RTK Degrades SK391->PI3K Degrades SK391->Akt Degrades SK391->mTORC1 Degrades

Wnt_BetaCatenin_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds DestructionComplex Destruction Complex (APC, Axin, GSK3B) Frizzled->DestructionComplex Inhibits BetaCatenin β-Catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Proteasome Proteasome BetaCatenin->Proteasome NuclearBetaCatenin Nuclear β-Catenin BetaCatenin->NuclearBetaCatenin Accumulates and Translocates TCF_LEF TCF/LEF NuclearBetaCatenin->TCF_LEF Binds GeneExpression Target Gene Expression TCF_LEF->GeneExpression Activates SK391 This compound SK391->DestructionComplex Degrades Kinases (e.g., GSK3B)

Aurora_Kinase_Pathway SK391 This compound AuroraA AuroraA SK391->AuroraA Degrades AuroraB AuroraB SK391->AuroraB Degrades Centrosome Centrosome AuroraA->Centrosome Spindle Spindle AuroraA->Spindle CellCycle CellCycle Centrosome->CellCycle Spindle->CellCycle Chromosome Chromosome AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Chromosome->CellCycle Cytokinesis->CellCycle

References

Technical Support Center: E3 Ligase Selection for SK-3-91-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and validating the appropriate E3 ligase for use with SK-3-91-based Proteolysis-Targeting Chimeras (PROTACs). It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to facilitate successful targeted protein degradation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which E3 ligase does it recruit?

This compound is a PROTAC-type multi-kinase degrader.[1][2] It functions as a heterobifunctional molecule by containing a ligand to bind to target proteins (in this case, multiple kinases) and a ligand to recruit an E3 ubiquitin ligase, connected by a chemical linker.[3] The E3 ligase ligand component of this compound is a von Hippel-Lindau (VHL) ligand, meaning this compound is designed to hijack the VHL E3 ligase to induce ubiquitination and subsequent proteasomal degradation of its target proteins.[1][4][5]

Q2: When should I consider using a different E3 ligase instead of VHL for my PROTAC?

While VHL is a robust and widely used E3 ligase for PROTACs, certain experimental contexts may warrant considering an alternative, such as Cereblon (CRBN).[6][7] The choice is a critical design decision that can impact a PROTAC's effectiveness and selectivity.[3] Key factors to consider include:

  • Tissue and Subcellular Expression: E3 ligases have varying expression levels across different tissues and cell compartments. CRBN is primarily nuclear, whereas VHL is found in both the cytoplasm and the nucleus.[3] If your target protein is exclusively cytosolic, a VHL-based PROTAC may be more effective. It is crucial to verify the expression level of the chosen E3 ligase in your specific cell model.[8]

  • Target Protein Accessibility: The structural nature of the target protein may favor the geometry of a ternary complex formed with one E3 ligase over another. If a VHL-based PROTAC fails to induce degradation, switching to a CRBN-recruiting PROTAC could yield better results.

  • Off-Target Effects: CRBN ligands, like thalidomide and its analogs, are known to have off-target affinities for neosubstrates such as zinc-finger transcription factors. VHL ligands engage a more buried binding pocket, which can lead to better selectivity.[3]

  • Linker and Physicochemical Properties: The design of the PROTAC, including the linker attachment point and overall molecular properties, may be more synthetically tractable or result in better cell permeability with one class of E3 ligase ligand over another.[9]

Q3: My this compound-based PROTAC is not degrading the target protein. What are the first steps to troubleshoot this?

Failure to observe degradation is a common challenge. A systematic approach is essential for troubleshooting:

  • Confirm Binary Binding: First, ensure your PROTAC's "warhead" binds to the target protein and the VHL ligand binds to the VHL E3 ligase independently. This can be assessed using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Assess Ternary Complex Formation: Successful degradation depends on the formation of a stable ternary complex (Target Protein-PROTAC-VHL).[9] A lack of degradation often points to inefficient complex formation. Use assays like TR-FRET to directly measure the formation of this complex in vitro.[10]

  • Check E3 Ligase Expression: Verify that the cell line used for your experiment expresses sufficient levels of VHL protein. This can be easily checked via Western blot.[8]

  • Evaluate Cell Permeability: PROTACs are often large molecules and may have poor cell permeability.[10] If in-cell binding cannot be confirmed, consider optimizing the linker to improve physicochemical properties.

  • Investigate the "Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes (Target-PROTAC or VHL-PROTAC) instead of the productive ternary complex, leading to reduced degradation.[10] Always perform a wide dose-response experiment to identify the optimal concentration range and rule out the hook effect.[10]

Comparative Data: VHL vs. CRBN E3 Ligases

The selection between VHL and CRBN is a critical decision in PROTAC design. The following table summarizes key characteristics and performance metrics for representative ligands of each E3 ligase.

FeatureVHL Ligands (e.g., VH032, this compound ligand)CRBN Ligands (e.g., Pomalidomide)
Binding Site Deep, buried pocket recognizing a hydroxyproline motifShallower, surface-exposed pocket
Typical Binding Affinity (Kd) Low to mid-nanomolar rangeMicromolar to high nanomolar range
Subcellular Localization Cytoplasmic and NuclearPrimarily Nuclear
Ligand Size Generally larger, can lead to higher PROTAC MWSmaller, often more favorable drug-like properties
Known Off-Targets Generally considered more selectiveNeosubstrate degradation (e.g., IKZF1/3)
PROTAC Degradation Kinetics Can form long-lived complexes, suitable for stable proteinsFast turnover rates, may be better for rapidly dividing cells

Troubleshooting Guide

This guide addresses specific issues users may encounter during their experiments in a structured, problem-solution format.

Problem Potential Cause Recommended Action / Experiment
No target protein degradation observed. 1. Poor cell permeability of the PROTAC.Modify linker to improve physicochemical properties. Confirm cellular target engagement using NanoBRET or CETSA.
2. Inefficient ternary complex formation.Perform a TR-FRET assay (see Protocol 2) to quantify ternary complex formation. Optimize linker length and attachment points.
3. Low expression of VHL in the chosen cell line.Verify VHL protein levels via Western blot (see Protocol 1). Switch to a cell line with higher VHL expression or consider a CRBN-based PROTAC.
4. PROTAC compound instability.Assess the stability of the PROTAC in cell culture medium over the experiment's time course.
Degradation is observed, but results are inconsistent. 1. Variability in cell culture conditions.Maintain consistent cell passage numbers, confluency, and serum lots.
2. "Hook Effect" at higher concentrations.Perform a full dose-response curve (e.g., 10-point, 3-fold dilutions) to identify the optimal degradation concentration (DC50) and observe the bell-shaped curve.[10]
Significant off-target protein degradation is detected. 1. Non-specific binding of the PROTAC's warhead.Redesign the target-binding ligand for higher specificity.
2. Formation of off-target ternary complexes.Perform unbiased proteomics (e.g., mass spectrometry) to identify all degraded proteins. Consider switching to a different E3 ligase (e.g., CRBN) which may have a different off-target profile.

Visual Guides: Workflows and Mechanisms

Diagrams generated using Graphviz provide clear visual representations of key processes and logical workflows.

PROTAC_Mechanism POI Target Protein (e.g., Kinase) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary Binds PROTAC This compound PROTAC PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Recruited PolyUb Poly-ubiquitination Ternary->PolyUb Catalyzes Ub Ubiquitin (Ub) Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Marked for Degradation Target Degradation Proteasome->Degradation Leads to

Caption: PROTAC mechanism of action for this compound.

Troubleshooting_Workflow Start Start: No Target Degradation CheckBinding 1. Assess Binary Binding (SPR, ITC) Start->CheckBinding CheckTernary 2. Assess Ternary Complex (TR-FRET) CheckBinding->CheckTernary Binding OK? [Yes] RedesignWarhead Redesign Target Ligand CheckBinding->RedesignWarhead [No] CheckExpression 3. Check VHL Expression (Western Blot) CheckTernary->CheckExpression Complex OK? [Yes] OptimizeLinker Optimize Linker (Length, Composition) CheckTernary->OptimizeLinker [No] CheckPermeability 4. Check Cell Permeability (NanoBRET, CETSA) CheckExpression->CheckPermeability Expression OK? [Yes] ChangeCells Use High-Expressing Cell Line CheckExpression->ChangeCells [No] CheckPermeability->OptimizeLinker [No] Success Degradation Achieved CheckPermeability->Success Permeable? [Yes] OptimizeLinker->CheckTernary ChangeLigase Consider CRBN-based PROTAC OptimizeLinker->ChangeLigase If fails ChangeCells->CheckExpression

Caption: Troubleshooting workflow for lack of PROTAC activity.

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[8]

Methodology:

  • Cell Seeding & Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat cells with a range of this compound-based PROTAC concentrations (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 16-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells directly in the wells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

    • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification & Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add 4x Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify band intensity using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or α-Tubulin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[8]

Protocol 2: Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation

This protocol provides a method to quantify the formation of the Target-PROTAC-E3 ligase ternary complex in a homogeneous assay format.[3]

Materials:

  • Purified, tagged target protein (e.g., His-tagged)

  • Purified, tagged VHL E3 ligase complex (e.g., GST-tagged)

  • This compound-based PROTAC

  • TR-FRET compatible antibodies (e.g., Tb-cryptate anti-GST donor and d2-labeled anti-His acceptor)

  • Assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)

  • 384-well low-volume, non-binding microplates

  • TR-FRET-capable plate reader

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the PROTAC in assay buffer. The concentration range should span from picomolar to high micromolar to observe the full binding curve, including the "hook effect".

    • Prepare a master mix containing the tagged target protein and tagged VHL E3 ligase complex at optimized concentrations in assay buffer.

  • Assay Setup:

    • In a 384-well plate, add a small volume (e.g., 5 µL) of each PROTAC dilution. Include vehicle-only controls.

    • Add an equal volume (e.g., 5 µL) of the protein master mix to all wells.

    • Incubate for 60 minutes at room temperature to allow for ternary complex formation.

  • Detection:

    • Prepare a detection mix containing the donor and acceptor antibodies according to the manufacturer's recommendations.

    • Add the detection mix (e.g., 10 µL) to all wells.

    • Incubate for 60-120 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal on a compatible plate reader. The reader will excite the donor fluorophore (at ~337 nm) and measure emission from both the donor (~620 nm) and the acceptor (~665 nm) after a time delay.

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission * 10,000).

    • Plot the TR-FRET ratio against the log of the PROTAC concentration. A bell-shaped curve indicates the formation and subsequent dissolution (hook effect) of the ternary complex. The peak of the curve represents the optimal concentration for complex formation.

References

Interpreting unexpected results from SK-3-91 experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SK-3-91. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during experiments with this multi-kinase PROTAC degrader.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A: this compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to induce the degradation of target proteins.[1] It functions by simultaneously binding to a target kinase and an E3 ubiquitin ligase (specifically, Cereblon or CRBN), bringing them into close proximity. This induced proximity facilitates the ubiquitination of the kinase, marking it for degradation by the cell's proteasome machinery. As a "multi-kinase" degrader, this compound is designed to be promiscuous, targeting a wide array of kinases for degradation.[1][2]

cluster_0 This compound Mechanism of Action SK391 This compound (PROTAC) Ternary Ternary Complex (Target-PROTAC-E3) SK391->Ternary Target Target Kinase Target->Ternary E3 CRBN E3 Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Recruits Ub Ub Ubiquitin (Ub) Degradation Target Degradation PolyUb->Degradation Marked for Degradation Proteasome Proteasome

Caption: Mechanism of Action for this compound PROTAC.
Q2: I am not observing degradation of my target kinase after treatment with this compound. What are the potential causes?

A: Lack of degradation can stem from several factors related to the cell system or the experimental setup. Here is a logical workflow to troubleshoot this issue:

  • Confirm Target Engagement: First, ensure this compound is binding to your target kinase in your experimental system. A Cellular Thermal Shift Assay (CETSA) or Proteome-wide Integral Solubility Alteration (PISA) can confirm target engagement.[3][4] A positive thermal shift indicates direct binding.

  • Check E3 Ligase Components: The degradation is CRBN-dependent.[2] Verify that your cell line expresses sufficient levels of CRBN and other necessary components of the ubiquitin-proteasome system. A simple Western blot for CRBN can confirm its presence.

  • Assess Cell Line Suitability: The degradation machinery can vary between cell lines. Consider testing this compound in a different, validated cell line (e.g., MOLT-4) where degradation of other kinases has been confirmed.[2]

  • Optimize Concentration and Time: Perform a dose-response and time-course experiment. Degradation is a dynamic process; optimal degradation may occur at a specific time point and concentration window.

  • Rule out the "Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes (Target-PROTAC or E3-PROTAC) that prevent the formation of the productive ternary complex required for degradation. If you see reduced degradation at higher doses, this may be the cause. See the diagram in FAQ Q4 for a visual explanation.

Start No Target Degradation Observed Q1 Is there target engagement? (e.g., via CETSA) Start->Q1 A1_No Issue with compound stability or cell permeability. Verify compound integrity. Q1->A1_No No Q2 Is the E3 Ligase (CRBN) expressed and functional? Q1->Q2 Yes A2_No Cell line may lack necessary machinery. Test in a CRBN-positive line. Q2->A2_No No Q3 Is concentration optimized? (Dose-response) Q2->Q3 Yes A3_No Perform dose-response and time-course. Consider Hook Effect. Q3->A3_No No End Consult further technical support. Q3->End Yes

Caption: Troubleshooting workflow for lack of target degradation.
Q3: My target is degraded, but I'm seeing unexpected phenotypic changes. How can I investigate off-target effects?

A: As a multi-kinase degrader, this compound is designed to have broad effects. Unexpected phenotypes may arise from the degradation of kinases other than your primary target.

  • Proteomics Analysis: The most direct way to identify off-targets is through quantitative proteomics. Compare the proteome of cells treated with this compound to vehicle-treated cells to identify all degraded proteins. This has been used to identify dozens of kinases degraded by similar molecules.[2]

  • PISA/Thermal Shift Assays: While proteomics confirms degradation, proteome-wide thermal shift assays can reveal all proteins that this compound binds to, which may or may not be degraded.[4][5] This can provide a comprehensive view of compound engagement.

  • Rescue Experiments: If you identify a suspected off-target kinase responsible for the phenotype, try to rescue the effect by overexpressing a non-degradable mutant of that kinase in your cells.

Known Degradable Kinases (from similar multi-kinase degraders)[2]
Kinase Family
Cyclin-Dependent Kinases (CDK)
Aurora Kinases
Tyrosine Kinases
Serine/Threonine Kinase
Q4: I observe less target degradation at higher concentrations of this compound. What is the "Hook Effect"?

A: The "Hook Effect" is a phenomenon common to bifunctional molecules like PROTACs. Degradation requires the formation of a productive ternary complex (Kinase–this compound–CRBN). At excessively high concentrations, the PROTAC can saturate both the kinase and CRBN independently, leading to the formation of non-productive binary complexes. These binary complexes cannot bring the kinase and E3 ligase together, thus reducing the efficiency of ubiquitination and degradation. The optimal concentration for degradation is typically a "sweet spot" that maximizes ternary complex formation.

Caption: The PROTAC "Hook Effect" at high concentrations.

Experimental Protocols

Protocol 1: Western Blotting for Target Degradation

This protocol is to assess the reduction in target protein levels following this compound treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 12, or 24 hours).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to your target kinase overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ and normalize the target protein signal to the loading control.

Reagent/ParameterRecommendation
Cell Seeding Density 50-70% confluency at time of treatment
This compound Concentrations Logarithmic scale (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM)
Vehicle Control Match DMSO concentration to the highest drug dose
Lysis Buffer RIPA with fresh protease/phosphatase inhibitors
Protein Loading 20-30 µg per lane
Blocking Buffer 5% BSA in TBST (for phospho-proteins) or 5% milk
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol determines if this compound binds to its target protein in intact cells by measuring changes in the protein's thermal stability.[3]

Methodology:

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control for a defined period (e.g., 1 hour).

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Shock: Heat the aliquots across a temperature gradient (e.g., 48°C to 60°C) for 3 minutes using a thermal cycler, leaving one aliquot at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

  • Separation of Soluble/Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

  • Analysis by Western Blot: Collect the supernatant (soluble fraction) and analyze the amount of soluble target protein remaining at each temperature by Western blotting, as described in Protocol 1.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates that the compound has bound to and stabilized the target protein.

References

Technical Support Center: Control Experiments for SK-3-91-Mediated Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SK-3-91, a potent multi-kinase PROTAC (Proteolysis Targeting Chimera) degrader.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a PROTAC-type multi-kinase degrader capable of inducing the degradation of over 125 kinases.[1] It is a heterobifunctional molecule composed of a ligand that binds to multiple kinases, a linker, and a ligand that recruits an E3 ubiquitin ligase.[1] By bringing a target kinase into close proximity with an E3 ligase, this compound facilitates the transfer of ubiquitin to the kinase, marking it for degradation by the proteasome.[2] This process, known as targeted protein degradation, leads to the removal of the target protein from the cell.

Q2: Which E3 ligase does this compound recruit?

This compound incorporates a pomalidomide-based ligand, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][4][5] Therefore, the degradation of target kinases by this compound is dependent on the presence and activity of the CRBN E3 ligase complex.

Q3: What are essential negative controls for an this compound experiment?

To ensure that the observed protein degradation is a direct result of the intended PROTAC mechanism, several negative controls are essential:

  • Inactive Control: An ideal negative control is a molecule structurally similar to this compound but unable to recruit the E3 ligase. For CRBN-based PROTACs like this compound, this can often be achieved by N-methylation of the glutarimide moiety on the pomalidomide ligand, which prevents binding to Cereblon.[4]

  • Vehicle Control: A vehicle control, typically DMSO, is crucial to account for any effects of the solvent on the cells.

  • E3 Ligase Ligand Competition: Co-treatment with an excess of the free E3 ligase ligand (e.g., pomalidomide) can competitively inhibit the binding of this compound to CRBN, thereby preventing target degradation.[6]

Q4: What are potential reasons for observing no or low degradation of a target kinase?

Several factors can contribute to a lack of degradation:

  • Low E3 Ligase Expression: The cell line being used may have low or no expression of the required E3 ligase, CRBN.

  • Poor Cell Permeability: Due to their size, PROTACs can sometimes have poor cell permeability.[2]

  • "Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex, leading to reduced degradation.[2]

  • Rapid Protein Synthesis: The rate of new protein synthesis for the target kinase may be faster than the rate of degradation.

  • Target Protein Unavailability: The target kinase may be in a cellular compartment inaccessible to the PROTAC or part of a stable protein complex that prevents PROTAC binding.

Troubleshooting Guides

Issue 1: No or weak degradation of the target kinase.
Possible Cause Recommended Action
Low or no expression of CRBN E3 ligase in the cell line. 1. Confirm CRBN expression levels in your cell line by Western blot.[3] 2. If CRBN expression is low, consider using a different cell line with known higher CRBN expression.
Poor cell permeability of this compound. 1. Perform a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells.[2][7] 2. If target engagement is low in cells compared to lysate, it may indicate a permeability issue.
Suboptimal concentration of this compound (too low or "hook effect"). 1. Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration and to check for a bell-shaped curve indicative of the "hook effect".[2]
Inefficient ternary complex formation. 1. Confirm binary engagement of this compound with both the target kinase and CRBN using biophysical assays if possible. 2. Perform a ternary complex formation assay, such as AlphaLISA, to directly assess the formation of the Target-PROTAC-E3 ligase complex.[8]
Target protein has a very high turnover rate. 1. Perform a time-course experiment to assess the kinetics of degradation (e.g., 2, 4, 8, 16, 24 hours).[3]
Issue 2: Significant off-target effects are observed.
Possible Cause Recommended Action
This compound is a multi-kinase degrader. 1. Be aware that this compound is designed to degrade a broad range of kinases.[1] 2. Perform quantitative proteomics to identify the full spectrum of degraded proteins at your experimental concentration.
Pomalidomide-based off-target effects. 1. The pomalidomide moiety can induce the degradation of endogenous CRBN neosubstrates, such as IKZF1 and IKZF3.[5] 2. Include an inactive control in your experiments to differentiate between on-target and off-target effects.[4]

Quantitative Data

The following tables summarize hypothetical degradation data for this compound to illustrate the expected outcomes in different cell lines. Actual values should be determined empirically.

Table 1: Hypothetical Degradation of Various Kinases by this compound (100 nM, 24h)

Kinase TargetCell LineDC50 (nM)Dmax (%)
YTHDF2K56250>90
AURKAMOLM-1475>85
BTKMV4-11120>80
FLT3MOLM-1490>90
CDK9U2OS150>75

Note: DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein, and Dmax is the maximal level of protein degradation achieved.

Experimental Protocols

Protocol 1: Western Blot for Quantification of this compound Mediated Degradation

This protocol provides a general guideline for assessing the degradation of a target kinase upon treatment with this compound.

1. Cell Seeding and Treatment: a. Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[3] b. Prepare serial dilutions of this compound in cell culture medium. A wide concentration range (e.g., 1 nM to 10 µM) is recommended for initial experiments. c. Include the following controls:

  • Vehicle control (e.g., DMSO).
  • Inactive control (if available). d. Remove the old medium and add the medium containing this compound or controls. Incubate for the desired time (e.g., 24 hours).

2. Cell Lysis: a. After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[2] b. Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[2] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[3] f. Transfer the supernatant to a new tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[3]

4. SDS-PAGE and Western Blotting: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer to each sample and boil at 95-100°C for 5-10 minutes.[8] c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[2] d. Perform electrophoresis to separate the proteins by size. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8] f. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[3] g. Incubate the membrane with a primary antibody specific for the target kinase overnight at 4°C.[3] h. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8] i. Develop the blot using a chemiluminescent substrate and capture the signal using an imaging system.[8] j. Strip the blot and re-probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

5. Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ).[3] b. Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.[2] c. Calculate the percentage of protein degradation relative to the vehicle-treated control.[2]

Protocol 2: Control Experiments to Validate Mechanism of Action

To confirm that the degradation is mediated by the proteasome and the recruited E3 ligase, the following experiments should be performed in parallel with the main degradation experiment.

1. Proteasome Inhibition: a. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound.[6] b. Treat with this compound at a concentration known to cause degradation for the desired time. c. Harvest cells and perform Western blot as described in Protocol 1. d. Expected Outcome: The degradation of the target kinase should be rescued (i.e., protein levels should be similar to the control) in the presence of the proteasome inhibitor.

2. E3 Ligase Ligand Competition: a. Co-treat cells with this compound and a high concentration of a free CRBN ligand (e.g., 10 µM pomalidomide).[6] b. Harvest cells and perform Western blot as described in Protocol 1. d. Expected Outcome: The degradation of the target kinase should be blocked or significantly reduced due to the competitive binding of the free ligand to CRBN.

3. Inactive Control Treatment: a. Treat cells with an inactive control compound at the same concentrations as this compound. b. Harvest cells and perform Western blot as described in Protocol 1. c. Expected Outcome: The inactive control should not induce degradation of the target kinase.

Visualizations

SK_3_91_Mechanism SK_3_91 This compound (PROTAC) Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) SK_3_91->Ternary_Complex Target_Kinase Target Kinase (e.g., AURKA, BTK, etc.) Target_Kinase->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination E1, E2 Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Degradation Degradation of Target Kinase Proteasome->Degradation Western_Blot_Workflow A 1. Cell Seeding & Treatment (this compound, Controls) B 2. Cell Lysis (Protein Extraction) A->B C 3. Protein Quantification (BCA/Bradford Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Protein Transfer (to PVDF/Nitrocellulose) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry) G->H Troubleshooting_Degradation Start No/Low Degradation Observed Check_CRBN Check CRBN Expression (Western Blot) Start->Check_CRBN Low_CRBN Use High-CRBN Cell Line Check_CRBN->Low_CRBN Low/Absent Dose_Response Perform Dose-Response (1 nM - 10 µM) Check_CRBN->Dose_Response Present Hook_Effect Optimize Concentration (Lower if Hook Effect) Dose_Response->Hook_Effect Degradation Observed Target_Engagement Assess Target Engagement (CETSA) Dose_Response->Target_Engagement No Degradation Permeability_Issue Permeability Issue Likely Target_Engagement->Permeability_Issue No Engagement Ternary_Complex_Assay Ternary Complex Assay (AlphaLISA) Target_Engagement->Ternary_Complex_Assay Engagement Confirmed Complex_Formation_Issue Inefficient Ternary Complex Formation Ternary_Complex_Assay->Complex_Formation_Issue No Complex Formation

References

Validation & Comparative

Validating Target Engagement of SK-3-91 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the cellular target engagement of SK-3-91, a potent multi-kinase PROTAC degrader. We present supporting experimental data and detailed protocols for key validation techniques.

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of a broad spectrum of kinases, with reports indicating it can degrade over 125 unique kinases, in addition to the m6A reader protein YTHDF2.[1] Its mechanism of action involves hijacking the cell's ubiquitin-proteasome system to tag target proteins for destruction. This guide will compare this compound with another multi-kinase degrader, TL12-186, and outline key experimental procedures to validate their target engagement and degradation efficacy in a cellular context.

Comparative Analysis of Multi-Kinase Degraders

To provide a clear comparison of the degradation capabilities of this compound and its alternative, TL12-186, the following table summarizes their performance against a panel of kinases. The data is presented as DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Target KinaseThis compoundTL12-186
DC50 (nM) Dmax (%)
AURKA Data not availableData not available
BTK Data not availableData not available
FLT3 Data not availableData not available
CDK4 Degraded>90
CDK6 Degraded>90
GSK3A Degraded>90
GSK3B Degraded>90
YTHDF2 Sub-micromolar[1]>90

Signaling Pathways and Mechanisms of Action

To visualize the mechanism of action for PROTACs like this compound and the general signaling pathway they modulate, the following diagrams are provided.

PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC This compound (PROTAC) Target Target Kinase PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Recruits Ub_Chain Polyubiquitin Chain Target->Ub_Chain Polyubiquitination E3_Ligase->Target Transfers Ubiquitin Ub Ubiquitin Ub->Target Proteasome 26S Proteasome Ub_Chain->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades Target

PROTAC Mechanism of Action

Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK, PI3K/AKT) Receptor->Kinase_Cascade Activates Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Phosphorylates Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factors->Cellular_Response Regulates SK391 This compound (Degrades Kinases) SK391->Kinase_Cascade Induces Degradation

Kinase Signaling Pathway Modulation

Experimental Protocols for Target Engagement Validation

To validate the target engagement and degradation efficacy of this compound and its alternatives, several key experiments are essential. Detailed protocols for Western Blotting and Cellular Thermal Shift Assay (CETSA) are provided below.

Western Blotting for Protein Degradation

This protocol is designed to quantify the degradation of target kinases following treatment with a PROTAC.

Materials:

  • Cell line of interest (e.g., K562, MOLM-14)

  • This compound, TL12-186, and vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against target kinases (e.g., anti-AURKA, anti-BTK, anti-FLT3, anti-CDK4, anti-CDK6, anti-GSK3α/β) and a loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density and allow them to adhere or stabilize overnight.

    • Treat cells with a serial dilution of this compound, TL12-186, or vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Clarify the lysate by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the compound concentration to determine DC50 and Dmax values.

Western Blot Workflow Start Start: Cell Culture Treatment Treat cells with This compound or alternative Start->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (DC50, Dmax) Detection->Analysis End End: Results Analysis->End

Western Blot Workflow
Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment.[4]

Materials:

  • Cell line of interest

  • This compound or alternative compound and vehicle control

  • PBS with protease inhibitors

  • Thermal cycler

  • Apparatus for cell lysis (e.g., for freeze-thaw cycles)

  • Centrifuge

  • Western blotting reagents (as listed above) or mass spectrometer for proteome-wide analysis.

Procedure:

  • Compound Treatment:

    • Treat cells with the compound of interest or vehicle control for a specific duration to allow for target engagement.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Fractionation:

    • Lyse the cells using a method that does not solubilize aggregated proteins (e.g., freeze-thaw cycles).

    • Separate the soluble fraction (containing stabilized, non-aggregated protein) from the insoluble fraction by centrifugation.

  • Protein Detection and Analysis:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Analyze the amount of soluble target protein at each temperature point by Western blotting or mass spectrometry.

    • Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

CETSA Workflow Start Start: Cell Culture Treatment Treat cells with This compound or vehicle Start->Treatment Heat_Challenge Heat Challenge (Temperature Gradient) Treatment->Heat_Challenge Lysis Cell Lysis Heat_Challenge->Lysis Fractionation Separation of Soluble and Insoluble Fractions Lysis->Fractionation Detection Detection of Soluble Target Protein (Western Blot or MS) Fractionation->Detection Analysis Data Analysis (Melting Curve Shift) Detection->Analysis End End: Target Engagement Confirmation Analysis->End

Cellular Thermal Shift Assay Workflow

Conclusion

Validating the target engagement of multi-kinase degraders like this compound is a critical step in their development as therapeutic agents. The combination of quantitative proteomics, Western blotting for degradation analysis, and biophysical methods like CETSA provides a robust framework for confirming on-target activity and understanding the compound's mechanism of action within the complex cellular environment. This guide offers a starting point for researchers to design and execute experiments to thoroughly characterize the cellular effects of this compound and similar molecules.

References

A Comparative Analysis of SK-3-91 and Other Multi-Kinase PROTACs in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, multi-kinase PROTACs (Proteolysis Targeting Chimeras) have emerged as powerful tools to overcome the limitations of traditional kinase inhibitors. This guide provides a detailed comparison of the multi-kinase PROTAC SK-3-91 with other notable multi-kinase and selective kinase degraders, focusing on their degradation profiles, selectivity, and the experimental methodologies used for their characterization.

Introduction to Multi-Kinase PROTACs

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] They consist of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1] This ternary complex formation leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] Multi-kinase PROTACs are designed with a "promiscuous" kinase inhibitor that can bind to multiple kinases, enabling the simultaneous degradation of several targets. This approach offers the potential for broader therapeutic efficacy and the ability to overcome resistance mechanisms that can arise from the redundancy and feedback loops in kinase signaling pathways.

This compound: A Broad-Spectrum Kinase Degrader

This compound is a potent multi-kinase PROTAC capable of inducing the degradation of over 125 unique kinases.[2] Beyond its kinase targets, this compound has also been shown to degrade the non-kinase mRNA-binding protein YTHDF2.[2][3] This broad activity profile positions this compound as a valuable tool for interrogating complex signaling networks and as a potential therapeutic agent in diseases driven by multiple aberrant kinases. While specific DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for the majority of this compound's kinase targets are not publicly available in detail, its ability to degrade Aurora kinases has been highlighted.[3]

Comparative Analysis with Other PROTACs

To provide a comprehensive comparison, this guide includes data on other well-characterized multi-kinase and selective kinase PROTACs.

PROTACTarget(s)DC50DmaxCell Line(s)E3 Ligase Recruited
This compound >125 kinases (including Aurora Kinases), YTHDF2Not specifiedNot specifiedK562, U2OS[2]Not specified
TL12-186 28 kinases (including CDKs, BTK, FLT3, Aurora kinases)IC50: 73 nM (CDK2/cyclin A), 55 nM (CDK9/cyclin T1)>50% for 28 kinasesMOLM-14, MOLT-4[4]Cereblon (CRBN)[4]
SGK3-PROTAC1 SGK3 (selective)< 100 nM~80%HEK293[5]von Hippel-Lindau (VHL)
CEP1347-VHL-02 MLK3 (selective)50 nM77%MCF-7VHL
300 nM63%MDA-MB-468
Aurora A Degrader (compound 4) Aurora A (selective)20.2 nM94%MCF-7[6]Not specified
N-Myc179 nMNot specifiedSK-N-BE(2)[6]
229 nMNot specifiedKelly[6]

Table 1: Comparative Degradation Data of Multi-Kinase and Selective Kinase PROTACs. This table summarizes the reported degradation potency (DC50/IC50) and efficacy (Dmax) of this compound and other PROTACs against their respective targets in various cancer cell lines.

Signaling Pathways and Experimental Workflows

The development and characterization of PROTACs involve a series of well-defined experimental procedures to assess their efficacy and mechanism of action.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) (e.g., Kinase) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Experimental_Workflow cluster_Cellular_Assays Cell-Based Assays cluster_Proteomics Proteomics & Selectivity Cell_Treatment Cell Treatment with PROTAC Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Treatment->Viability_Assay Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Quantitative_Proteomics Quantitative Proteomics (e.g., MS-based) Cell_Lysis->Quantitative_Proteomics Western_Blot Western Blot Analysis (DC50, Dmax) Protein_Quantification->Western_Blot Kinome_Scan KinomeScan Profiling PROTAC_Compound PROTAC Compound PROTAC_Compound->Cell_Treatment PROTAC_Compound->Kinome_Scan

Detailed Experimental Protocols

Protein Degradation Assay via Western Blot

This protocol is fundamental for determining the DC50 and Dmax of a PROTAC.[1]

  • Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).[7]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[1]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Denature the proteins by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.[8]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[8]

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[8]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an ECL substrate.[8]

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.[1]

Cell Viability Assay (MTT Assay)

This assay assesses the effect of PROTAC treatment on cell proliferation and viability.[9][10]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium.[11]

  • Compound Treatment: Treat the cells with various concentrations of the PROTAC for the desired duration (e.g., 72 hours).

  • MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well.[11]

  • Incubation: Incubate the plate at 37°C for 4 hours.[11]

  • Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Incubate for another 4 hours at 37°C and then measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Quantitative Proteomics for Selectivity Profiling

This method provides an unbiased, global view of a PROTAC's selectivity across the entire proteome.[12][13]

  • Sample Preparation:

    • Treat cells with the PROTAC at a specific concentration and for a defined time.

    • Harvest and lyse the cells.

    • Digest the proteins into peptides using trypsin.[8]

  • Mass Spectrometry (MS) Analysis:

    • Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

  • Data Analysis:

    • Process the raw MS data using software like Proteome Discoverer.[14]

    • Identify and quantify proteins based on peptide spectral matches or peak areas.[14]

    • Compare the protein abundance between PROTAC-treated and control samples to identify significantly downregulated proteins (potential off-targets).[15]

KinomeScan™ for Kinase Selectivity Profiling

This is a competitive binding assay used to determine the kinase selectivity profile of a compound.[5]

  • Assay Principle: The PROTAC is tested for its ability to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.

  • Procedure: The assay is typically performed by a specialized service provider. The PROTAC is incubated with a DNA-tagged kinase and a ligand-immobilized solid support. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.

  • Data Output: The results are usually presented as the percentage of the kinase remaining bound to the beads in the presence of the test compound, which can be used to infer binding affinity and selectivity.[5]

Conclusion

This compound stands out as a multi-kinase PROTAC with an exceptionally broad degradation profile, offering significant potential for both basic research and therapeutic development. While a detailed quantitative comparison is currently limited by the lack of publicly available DC50 and Dmax values for its numerous targets, the available data for other multi-kinase and selective PROTACs provide a valuable framework for understanding the parameters that govern their efficacy and selectivity. The experimental protocols outlined in this guide provide a robust foundation for the characterization and comparison of novel PROTAC molecules, facilitating the continued advancement of this promising therapeutic modality.

References

A Comparative Guide to the Multi-Kinase Degraders: SK-3-91 versus TL12-186

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, multi-kinase degraders have emerged as powerful tools to probe the "degradable kinome" and identify novel therapeutic targets. This guide provides a detailed, objective comparison of two prominent multi-kinase PROTACs (Proteolysis Targeting Chimeras): SK-3-91 and TL12-186. The information presented herein is compiled from key publications and is intended to assist researchers in selecting the appropriate tool for their specific experimental needs.

At a Glance: this compound vs. TL12-186

Both this compound and TL12-186 are heterobifunctional molecules designed to induce the degradation of a broad range of kinases by hijacking the ubiquitin-proteasome system. They share a similar conceptual framework but differ in the specifics of their chemical structure and reported target scope.

FeatureThis compoundTL12-186
Mechanism of Action PROTAC-mediated protein degradationPROTAC-mediated protein degradation
E3 Ligase Recruited Cereblon (CRBN)Cereblon (CRBN)[1][2][3]
Reported Number of Degraded Kinases >125 unique kinases[4]28 kinases identified in two leukemia cell lines[5]
Additional Degraded Proteins YTHDF2 (RNA-binding protein)[4]Not reported
Key Publication Donovan et al., Cell, 2020Huang et al., Cell Chemical Biology, 2018[5]

Mechanism of Action: A Shared Pathway

Both this compound and TL12-186 function as PROTACs that recruit the E3 ubiquitin ligase Cereblon (CRBN). Their mechanism of action involves the formation of a ternary complex between the target kinase, the PROTAC molecule, and the CRBN E3 ligase complex. This proximity induces the polyubiquitination of the target kinase, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC This compound or TL12-186 TargetKinase Target Kinase TargetKinase->PROTAC Binds Proteasome 26S Proteasome TargetKinase->Proteasome Enters CRBN CRBN E3 Ligase CRBN->PROTAC Ubiquitin Ubiquitin Ubiquitin->TargetKinase Polyubiquitination DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degrades into

Caption: Mechanism of PROTAC-mediated kinase degradation by this compound and TL12-186.

Performance Data: A Comparative Overview

Direct head-to-head comparative data for this compound and TL12-186 in the same experimental system is not currently available in the public domain. The following tables summarize the degradation profiles as reported in their respective key publications. It is important to note that experimental conditions, such as cell lines and treatment durations, may differ between studies.

TL12-186: Degraded Kinases in Leukemia Cell Lines

The following data is from a quantitative proteomics study in MOLM-14 and MOLT-4 cells treated with 100 nM TL12-186 for 4 hours, as reported by Huang et al., 2018.[5]

Kinase FamilyDegraded Kinases
CDK CDK4, CDK6, CDK12, CDK13, etc.
TEC BTK, TEC, ITK
FLT3 FLT3
Aurora AURKA, AURKB
Other PTK2, PTK2B, ULK1, FES, FER, AAK1
This compound: A Broader Scope of Kinase Degradation

Donovan et al. (2020) reported that this compound can induce the degradation of over 125 unique kinases. A comprehensive list with corresponding DC50 and Dmax values would require access to the supplementary data of this publication. Notably, this study also identified the RNA-binding protein YTHDF2 as a target of this compound-mediated degradation.[4] The ability to degrade a non-kinase protein highlights the potential for off-target effects or a broader applicability of the degrader's warhead.

Experimental Protocols

The following are generalized protocols for assessing kinase degradation by this compound and TL12-186 based on standard methodologies. For specific experimental details, it is recommended to consult the primary publications.

Western Blotting for Target Degradation

This method is used to quantify the reduction in the level of a specific target protein.

WB_Workflow A 1. Cell Culture and Treatment Plate cells and treat with a dose range of PROTAC (e.g., 1 nM - 10 µM) for a specified time (e.g., 4, 8, 16, 24h). Include a vehicle control (DMSO). B 2. Cell Lysis Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. A->B C 3. Protein Quantification Determine protein concentration of lysates using a BCA assay. B->C D 4. SDS-PAGE and Western Blot Separate proteins by gel electrophoresis and transfer to a PVDF membrane. C->D E 5. Immunoblotting Probe membrane with primary antibodies against the target kinase and a loading control (e.g., GAPDH, β-actin). D->E F 6. Detection and Analysis Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence substrate. Quantify band intensities to determine % degradation, DC50, and Dmax. E->F

Caption: Experimental workflow for Western blot analysis of PROTAC-mediated degradation.

Quantitative Mass Spectrometry for Proteome-wide Analysis

This approach provides an unbiased, global view of protein degradation across the proteome.

MS_Workflow A 1. Cell Culture and Treatment Treat cells with PROTAC or vehicle control (DMSO). B 2. Cell Lysis and Protein Digestion Lyse cells, denature proteins, and digest into peptides with trypsin. A->B C 3. Peptide Labeling (e.g., TMT) Label peptides from different conditions with isobaric tags for multiplexed analysis. B->C D 4. LC-MS/MS Analysis Separate and analyze labeled peptides by liquid chromatography-tandem mass spectrometry. C->D E 5. Data Analysis Identify and quantify peptides and proteins. Calculate fold changes in protein abundance between PROTAC-treated and control samples to identify degraded proteins. D->E

Caption: Workflow for quantitative mass spectrometry-based proteomics to assess protein degradation.

Summary and Conclusion

Both this compound and TL12-186 are valuable research tools for exploring the degradable kinome.

  • TL12-186 has been well-characterized in the context of leukemia cell lines, with a clear demonstration of its ability to degrade a specific set of 28 kinases.[5] Its focused target profile may be advantageous for studies where a more defined spectrum of kinase degradation is desired.

  • This compound is reported to have a broader kinase degradation profile, making it a suitable tool for large-scale screening to identify novel degradable kinases.[4] The degradation of the non-kinase protein YTHDF2 suggests a wider target scope that warrants consideration in experimental design.[4]

The choice between this compound and TL12-186 will depend on the specific research question. For focused studies on the kinases identified by Huang et al., TL12-186 is a well-documented choice. For broader discovery efforts aiming to identify new degradable kinases, this compound may offer a wider net. As with any pharmacological tool, it is crucial to empirically validate the degradation of the kinase of interest in the specific cellular system being investigated.

References

Validating the Targets of the Multi-Kinase Degrader SK-3-91: A Comparative Guide to CRISPR/Cas9 Screening

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of utilizing CRISPR/Cas9 screens to validate the targets of SK-3-91, a potent PROTAC-type multi-kinase degrader. We offer a comparative analysis with alternative validation methods, supported by hypothetical experimental data and detailed protocols.

This compound is a novel proteolysis-targeting chimera (PROTAC) capable of inducing the degradation of over 125 kinases, presenting a promising avenue for therapeutic intervention in various diseases.[1] Given its multi-targeted nature, robust validation of its key functional targets is paramount for understanding its mechanism of action and predicting clinical efficacy. This guide focuses on the application of CRISPR/Cas9 technology as a powerful tool for unbiased target validation.

Comparative Analysis of Target Validation Methods

While traditional methods like RNA interference (RNAi) and chemical proteomics offer valuable insights, CRISPR/Cas9 screens provide a superior level of specificity and efficacy for target validation.[2][3] The generation of complete gene knockouts with high on-target specificity minimizes the off-target effects often associated with RNAi.[2]

FeatureCRISPR/Cas9 ScreenRNA Interference (RNAi)Chemical Proteomics
Mechanism Gene knockout at the DNA levelmRNA degradation (knockdown)Affinity-based protein pulldown
Specificity HighVariable, prone to off-target effectsDependent on probe specificity
Efficacy Complete loss of functionIncomplete knockdownIdentifies binding partners, not necessarily functional targets
Throughput High (genome-wide screens)HighMedium to High
Data Output Unbiased identification of genes essential for drug responseSemi-quantitative changes in gene expressionIdentification and quantification of proteins that bind to the drug

Hypothetical CRISPR/Cas9 Screen to Validate this compound Targets

To illustrate the power of this approach, we present a hypothetical pooled CRISPR/Cas9 knockout screen to identify kinases whose loss confers resistance to this compound in a cancer cell line (e.g., K562, a cell line where this compound has shown activity).[1]

Experimental Workflow

The workflow for a pooled CRISPR/Cas9 screen involves several key steps, from library transduction to data analysis.

CRISPR_Screen_Workflow cluster_setup Library Preparation & Transduction cluster_selection Cell Treatment & Selection cluster_analysis Data Acquisition & Analysis A Lentiviral sgRNA Library Production B Transduction of Cas9-expressing K562 cells A->B C Treatment with this compound or DMSO (Control) B->C D Incubation and Cell Proliferation C->D E Genomic DNA Extraction D->E F PCR Amplification of sgRNA Cassettes E->F G Next-Generation Sequencing (NGS) F->G H Data Analysis: sgRNA Enrichment/Depletion G->H

Caption: Workflow of a pooled CRISPR/Cas9 screen for this compound target validation.

Experimental Protocol

A detailed protocol for the aforementioned CRISPR/Cas9 screen is provided below.

1. Cell Line and Culture:

  • K562 cells stably expressing Cas9 nuclease are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

2. sgRNA Library and Lentivirus Production:

  • A genome-wide or kinase-focused sgRNA library (e.g., GeCKOv2) is used.[2]

  • Lentivirus is produced by co-transfecting HEK293T cells with the sgRNA library plasmids and packaging plasmids.

3. Lentiviral Transduction:

  • Cas9-expressing K562 cells are transduced with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.

  • Transduced cells are selected with puromycin.

4. This compound Treatment:

  • The transduced cell population is split into two groups: one treated with a cytotoxic concentration of this compound (e.g., 400 nM) and a control group treated with DMSO.[1]

  • Cells are cultured for a period that allows for the selection of resistant populations (e.g., 14-21 days).

5. Genomic DNA Extraction and Sequencing:

  • Genomic DNA is isolated from the surviving cells in both the this compound-treated and DMSO-treated populations.

  • The sgRNA-encoding regions are amplified by PCR.

  • The amplicons are sequenced using a next-generation sequencing (NGS) platform.

6. Data Analysis:

  • The frequency of each sgRNA in the this compound-treated and DMSO-treated samples is determined.

  • Statistical analysis is performed to identify sgRNAs that are significantly enriched in the this compound-treated population. These enriched sgRNAs correspond to genes whose knockout confers resistance to the compound.

Hypothetical Data Summary

The following table summarizes the hypothetical results from the CRISPR/Cas9 screen, highlighting potential kinase targets of this compound.

Gene SymbolsgRNA Log2 Fold Change (this compound vs. DMSO)P-valueBiological Function
GSK3A 5.8< 0.001Serine/threonine kinase, regulates multiple signaling pathways
AURKB 5.2< 0.001Serine/threonine kinase, essential for cell division
YTHDF2 4.9< 0.001RNA-binding protein, a known this compound target[1]
CDK9 4.5< 0.005Serine/threonine kinase, involved in transcription elongation
FLT3 4.1< 0.005Receptor tyrosine kinase, implicated in hematological malignancies

Signaling Pathway Implication

The identification of Glycogen Synthase Kinase 3 Alpha (GSK3A) as a top hit suggests that this compound may exert its effects through the GSK3 signaling pathway. GSK3 is a key regulator in numerous cellular processes, and its inhibition is a known therapeutic strategy in various diseases.[4][5][6][7]

GSK3_Signaling cluster_input Upstream Signals cluster_core Core Pathway cluster_output Downstream Effects Wnt Wnt GSK3 GSK3 Wnt->GSK3 Inh Insulin Insulin PI3K PI3K Insulin->PI3K Akt Akt PI3K->Akt Akt->GSK3 Inh Beta_Catenin β-catenin GSK3->Beta_Catenin Inh Glycogen_Synthesis Glycogen Synthesis GSK3->Glycogen_Synthesis Inh Gene_Transcription Gene Transcription Beta_Catenin->Gene_Transcription

Caption: Simplified GSK3 signaling pathway, a potential target of this compound.

Conclusion

CRISPR/Cas9 screening offers a robust and unbiased platform for the validation of targets for multi-kinase degraders like this compound.[8][9] The high specificity and ability to generate complete gene knockouts provide a clear advantage over alternative methods. The hypothetical screen presented here demonstrates how this technology can be leveraged to identify key kinases and signaling pathways modulated by this compound, thereby guiding further preclinical and clinical development. The integration of such functional genomic screens is essential for building a comprehensive understanding of the mechanism of action of novel therapeutics.

References

SK-3-91: A Paradigm Shift in Kinase Targeting Beyond Traditional Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of a Multi-Kinase Degrader Versus Conventional Kinase Inhibitors

In the landscape of targeted cancer therapy, kinase inhibitors have long been a cornerstone, effectively blocking the signaling pathways that drive tumor growth. However, the emergence of novel therapeutic modalities, such as proteolysis-targeting chimeras (PROTACs), presents a fundamentally different and potentially more potent approach to neutralizing oncogenic kinases. This guide provides a detailed comparison of SK-3-91, a PROTAC-type multi-kinase degrader, with traditional kinase inhibitors, offering insights into their distinct mechanisms of action, efficacy, and the experimental methodologies used for their evaluation.

Differentiating Mechanism of Action: Inhibition vs. Degradation

Traditional kinase inhibitors are small molecules designed to bind to the ATP-binding pocket of a specific kinase, competitively inhibiting its enzymatic activity.[1][2] This blockade disrupts downstream signaling pathways, thereby impeding cancer cell proliferation and survival. While effective, this approach can be limited by the development of resistance, often through mutations in the kinase domain that reduce inhibitor binding.

In contrast, this compound operates through an event-driven mechanism known as targeted protein degradation.[3] As a PROTAC, this compound is a heterobifunctional molecule; one end binds to a target kinase, and the other end recruits an E3 ubiquitin ligase.[3] This proximity induces the ubiquitination of the target kinase, marking it for degradation by the cell's natural disposal system, the proteasome.[3] This process eliminates the entire kinase protein, not only its enzymatic activity but also any non-enzymatic scaffolding functions. A key advantage of this degradation approach is the potential to overcome resistance mechanisms associated with traditional inhibitors and the ability to target proteins previously considered "undruggable".[3]

Mechanism_of_Action cluster_0 Traditional Kinase Inhibitor cluster_1 This compound (PROTAC) Kinase_Inhibitor Kinase Inhibitor Active_Kinase Active Kinase Kinase_Inhibitor->Active_Kinase Blocks ATP Binding Inactive_Kinase Inactive Kinase Downstream_Signaling_Inhibited Downstream Signaling Inhibited Inactive_Kinase->Downstream_Signaling_Inhibited ATP ATP ATP->Active_Kinase Binds This compound This compound Target_Kinase Target Kinase This compound->Target_Kinase Binds E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase Recruits Ternary_Complex Ternary Complex Target_Kinase->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Kinase Degradation Proteasome->Degradation

Caption: this compound vs. Traditional Inhibitors.

Efficacy Comparison in a Relevant Cancer Cell Line

To provide a comparative perspective on the efficacy of this compound against traditional kinase inhibitors, we have compiled data on their anti-proliferative effects in the human chronic myeloid leukemia (CML) cell line, K562. It is important to note that this is an indirect comparison based on data from different studies. This compound has been shown to induce the degradation of over 125 kinases, and its anti-proliferative effect is a result of this broad activity.[4] The selected traditional inhibitors (Imatinib, Dasatinib, and Sorafenib) are also known to be effective against K562 cells, which harbor the BCR-ABL fusion protein, a constitutively active tyrosine kinase.

CompoundMechanism of ActionCell LineAssay DurationIC50 / Effective ConcentrationCitation(s)
This compound Multi-kinase Degrader (PROTAC)K56272 hoursInhibits proliferation at 400 nM[4]
Imatinib Bcr-Abl Tyrosine Kinase InhibitorK56248 hours~0.183 µM (183 nM)[5]
Imatinib Bcr-Abl Tyrosine Kinase InhibitorK56272 hours~267 nM[1]
Dasatinib Bcr-Abl and Src Family Kinase InhibitorK56248 hours~4.6 nM[6]
Sorafenib Multi-kinase Inhibitor (VEGFR, PDGFR, Raf)Huh7, SK-HEP-124 hoursIC50: 4.32 µM and 4.62 µM, respectively[7]

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The data for this compound is presented as an effective concentration that inhibits proliferation, as a specific IC50 value was not provided in the cited source.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of therapeutic compounds. Below are representative methodologies for key assays used to characterize the efficacy of molecules like this compound and traditional kinase inhibitors.

Cell Proliferation Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation.

1. Cell Culture and Seeding:

  • K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[8][9]

  • Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/mL in a volume of 100 µL per well and incubated overnight.[8]

2. Compound Treatment:

  • A serial dilution of the test compound (e.g., this compound or a traditional kinase inhibitor) is prepared in the culture medium.

  • 100 µL of the compound dilutions are added to the respective wells, and the plate is incubated for the desired duration (e.g., 48 or 72 hours).[8]

3. MTT Reagent Addition and Incubation:

  • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • The plate is incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[8]

4. Solubilization and Absorbance Reading:

  • 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • The plate is incubated overnight at 37°C.

  • The absorbance is measured at 570 nm using a microplate reader. The results are used to calculate the percentage of cell viability and the IC50 value.[8]

Cell_Proliferation_Assay Start Start Cell_Culture Culture K562 Cells Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Treatment Treat with this compound or Traditional Inhibitor Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 4 hours (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Add Solubilization Solution Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 / % Inhibition Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: MTT Cell Proliferation Assay Workflow.
Quantitative Proteomics for Degradation Analysis (TMT-MS)

This method is used to identify and quantify the degradation of specific proteins following treatment with a PROTAC like this compound.

1. Sample Preparation:

  • Cells are cultured and treated with the degrader compound (e.g., this compound) or a vehicle control.

  • Cells are harvested, and proteins are extracted using a lysis buffer containing urea and protease/phosphatase inhibitors.[10]

  • Protein concentration is determined using a suitable assay (e.g., BCA assay).

2. Protein Digestion and TMT Labeling:

  • Proteins are reduced, alkylated, and then digested into peptides using an enzyme like trypsin.[11][12]

  • Each peptide sample is labeled with a specific Tandem Mass Tag (TMT) reagent, which allows for multiplexing of different samples in a single mass spectrometry run.[11][12][13]

3. Mass Spectrometry Analysis:

  • The labeled peptide samples are combined, fractionated using high-performance liquid chromatography (HPLC), and then analyzed by a high-resolution mass spectrometer (e.g., Orbitrap Fusion).[11]

4. Data Analysis:

  • The resulting mass spectrometry data is processed using specialized software (e.g., Proteome Discoverer).[11]

  • Proteins are identified and quantified based on the reporter ion intensities from the TMT tags. The relative abundance of each protein in the this compound-treated sample is compared to the control to determine the extent of degradation.[11][13]

Conclusion

This compound represents a significant advancement in kinase-targeted therapy, moving beyond simple inhibition to induce the complete degradation of multiple kinases. This novel mechanism of action holds the promise of increased potency, the ability to overcome traditional resistance mechanisms, and the potential to target a broader range of kinases. While direct comparative efficacy studies with traditional kinase inhibitors are still emerging, the available data suggests that this compound is a potent anti-proliferative agent. The detailed experimental protocols provided herein serve as a guide for researchers and drug development professionals to rigorously evaluate and compare the performance of this new class of therapeutics against established standards. The continued exploration of targeted protein degradation will undoubtedly pave the way for more effective and durable cancer treatments.

References

Unveiling Molecular Interactions: A Comparative Guide to YTHDF2 Binding Assays for the Evaluation of SK-3-91

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of biochemical assays to confirm and quantify the interaction between the PROTAC degrader SK-3-91 and its target protein, YTHDF2. We present a detailed analysis of this compound in the context of other known YTHDF2 inhibitors, supported by experimental data and detailed protocols for key binding assays.

The YT521-B homology domain family 2 (YTHDF2) protein is a critical "reader" of N6-methyladenosine (m6A) modifications on RNA, playing a pivotal role in RNA stability and degradation.[1] Its involvement in various cancers has made it an attractive target for therapeutic intervention.[2] this compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of YTHDF2.[3] Unlike traditional inhibitors that merely block the protein's function, PROTACs facilitate the complete removal of the target protein from the cell. Understanding the initial binding event of this compound to YTHDF2 is a crucial first step in characterizing its mechanism of action and efficacy.

This guide explores various binding assays, including AlphaLISA, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Surface Plasmon Resonance (SPR), that are instrumental in quantifying the binding affinity of compounds like this compound to YTHDF2. We also present a comparative analysis of this compound's performance alongside other known YTHDF2 inhibitors, providing a valuable resource for researchers in the field of epitranscriptomics and drug discovery.

Comparative Analysis of YTHDF2 Ligands

While direct binary binding data for the PROTAC this compound with YTHDF2 is not extensively available in the public domain, its primary mechanism of action is to induce degradation. Therefore, its efficacy is often reported as a DC50 value, which represents the concentration required to degrade 50% of the target protein. For a comprehensive comparison, this guide includes both the degradation performance of this compound and the binding affinities of other well-characterized YTHDF2 inhibitors.

CompoundAssay TypeReported Value (µM)Notes
This compound Western Blot (Degradation)DC50 < 1Degrades YTHDF2 in K562 cells.
CK-75 Microscale Thermophoresis (MST)Kd = 26.2A phenylpyrazole-based inhibitor.[4][5]
DC-Y13-27 Microscale Thermophoresis (MST)Kd = 37.9A derivative of DC-Y13.[6][7]
AlphaScreenIC50 = 38
Ebselen Tryptophan QuenchingEC50 = 1.66An organoselenium compound.[8]
AlphaScreenIC50 = 3.57

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the mechanism of PROTAC-mediated degradation and a typical workflow for a competitive binding assay.

PROTAC_Mechanism YTHDF2 YTHDF2 Protein Ternary_Complex Ternary Complex (YTHDF2-PROTAC-E3 Ligase) YTHDF2->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC This compound (PROTAC) PROTAC->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degradation YTHDF2 Degradation Proteasome->Degradation

PROTAC-mediated degradation of YTHDF2 by this compound.

Binding_Assay_Workflow cluster_assay Competitive Binding Assay start Start reagents Prepare Reagents: - YTHDF2 Protein - Labeled Ligand - Test Compound (e.g., this compound) start->reagents incubation Incubate Components reagents->incubation detection Measure Signal (e.g., Fluorescence, Luminescence) incubation->detection analysis Data Analysis (IC50/Kd determination) detection->analysis end End analysis->end

Generalized workflow of a competitive binding assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for three widely used binding assays to assess the interaction between small molecules and YTHDF2.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based immunoassay is highly sensitive and suitable for high-throughput screening.

Principle: The assay involves two types of beads: Donor beads and Acceptor beads. One binding partner is attached to the Donor beads, and the other to the Acceptor beads. When the two partners interact, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor beads release singlet oxygen, which travels to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm. A small molecule inhibitor will disrupt this interaction, leading to a decrease in the signal.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of biotinylated m6A-containing RNA probe.

    • Prepare a solution of GST-tagged recombinant YTHDF2 protein.

    • Prepare serial dilutions of the test compound (e.g., this compound).

    • Prepare AlphaLISA Acceptor beads conjugated with anti-GST antibody and Streptavidin-coated Donor beads according to the manufacturer's instructions.

  • Assay Procedure (384-well plate):

    • Add 2.5 µL of the YTHDF2-GST solution to each well.

    • Add 2.5 µL of the serially diluted test compound or vehicle control.

    • Add 2.5 µL of the biotinylated m6A RNA probe.

    • Incubate for 30 minutes at room temperature.

    • Add 2.5 µL of anti-GST Acceptor beads.

    • Incubate for 60 minutes at room temperature in the dark.

    • Add 10 µL of Streptavidin Donor beads.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Read the plate using an Alpha-enabled plate reader.

    • Plot the signal intensity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

TR-FRET is a robust, homogeneous fluorescence-based assay with a low background, making it ideal for screening applications.

Principle: TR-FRET utilizes a long-lifetime lanthanide chelate as the donor fluorophore and a suitable acceptor fluorophore. When a donor-labeled molecule and an acceptor-labeled molecule are in close proximity due to a binding event, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The time-resolved detection minimizes interference from short-lived background fluorescence.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of His-tagged recombinant YTHDF2 protein.

    • Prepare a fluorescently labeled (e.g., with fluorescein) m6A-containing RNA probe (acceptor).

    • Prepare a Terbium-labeled anti-His antibody (donor).

    • Prepare serial dilutions of the test compound.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the His-YTHDF2 solution to each well.

    • Add 5 µL of the serially diluted test compound or vehicle control.

    • Add 5 µL of the fluorescently labeled m6A RNA probe.

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of the Terbium-labeled anti-His antibody.

    • Incubate for 60-120 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate using a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission detection at two wavelengths (e.g., for the acceptor and donor).

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the ratio against the logarithm of the compound concentration to determine the IC50 value.

SPR (Surface Plasmon Resonance)

SPR is a label-free technique that provides real-time quantitative information on the kinetics (association and dissociation rates) and affinity of molecular interactions.

Principle: One molecule (the ligand, e.g., YTHDF2) is immobilized on a sensor chip surface. A solution containing the other molecule (the analyte, e.g., this compound) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the surface, which is detected in real-time as a change in the SPR signal.

Protocol:

  • Immobilization of YTHDF2:

    • Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject a solution of recombinant YTHDF2 protein in a low-ionic-strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to immobilize it on the chip surface via amine coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the test compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the compound solutions sequentially over the YTHDF2-immobilized surface, starting with the lowest concentration.

    • Include a buffer-only injection as a control (double referencing).

    • After each injection, allow for a dissociation phase where only the running buffer flows over the surface.

    • If necessary, regenerate the sensor surface between injections with a short pulse of a mild acidic or basic solution to remove any bound compound.

  • Data Acquisition and Analysis:

    • Record the sensorgrams for each compound concentration.

    • Perform data processing, including subtraction of the reference channel signal and the buffer blank injection.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

References

Unraveling the Target Profile of SK-3-91: A Proteomics-Based Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the selectivity of the multi-kinase degrader SK-3-91 reveals a broad but defined degradation profile, offering a powerful tool for probing the kinome. This guide provides a comparative analysis of this compound's protein degradation capabilities, supported by quantitative proteomic data, and outlines the experimental workflow for its characterization.

This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of a wide array of kinases, rather than simply inhibiting their activity.[1][2] This multi-targeting approach makes it a valuable research tool for identifying kinases susceptible to degradation and for exploring the cellular consequences of their removal.[3] Understanding the "selectivity" of this compound, therefore, involves characterizing its degradation profile across the cellular proteome.

This guide compares the degradation profile of this compound with another multi-kinase degrader, DB0646, using quantitative proteomics data from studies in the MOLT-4 human T-cell leukemia line.[4] This comparison highlights the similarities and differences in the target landscapes of these two promiscuous degraders.

Comparative Degradation Profile of this compound and DB0646

Global quantitative proteomics using tandem mass tags (TMT) provides a comprehensive view of changes in protein abundance following treatment with a degrader. The data presented below summarizes the log2 fold change (Log2 FC) in the abundance of selected kinases in MOLT-4 cells after treatment with 1 µM of this compound or DB0646 for 5 hours. A negative Log2 FC indicates protein degradation.

Kinase TargetThis compound (Log2 FC)DB0646 (Log2 FC)Primary Function
GSK3A -1.58-1.25Glycogen metabolism, cellular signaling
GSK3B -1.55-1.22Wnt signaling, neuronal development
AURKA -1.35-0.98Mitotic spindle assembly, cell cycle control
AURKB -1.21-0.85Chromosome segregation, cytokinesis
CDK9 -1.15-0.75Transcriptional regulation
CLK2 -1.42-1.11Splicing regulation
CSNK1A1 -0.88-0.65Wnt and Hedgehog signaling
MAPK1 (ERK2) -0.11-0.08Cell proliferation, differentiation
AKT1 -0.05-0.02Survival, growth, proliferation
SRC -0.25-0.18Cell adhesion, migration, proliferation

Data extracted from supplementary materials of "Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development".[4]

The data reveals that this compound potently degrades several key kinases involved in fundamental cellular processes, including GSK3A/B, Aurora kinases A and B, and CDK9. Notably, both this compound and DB0646 induce the degradation of a similar set of kinases, although the magnitude of degradation can differ, suggesting nuances in their respective mechanisms of action or ternary complex formation. In contrast, essential kinases like MAPK1 (ERK2) and AKT1 show minimal degradation, indicating a degree of selectivity even within this multi-targeting approach.

Experimental Protocols

The following is a representative protocol for the quantitative proteomic analysis of PROTAC-mediated protein degradation using TMT labeling.

Cell Culture and Treatment
  • Cell Line: MOLT-4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Treatment: Cells are seeded at an appropriate density and treated with 1 µM this compound, 1 µM DB0646, or DMSO (vehicle control) for 5 hours.

Cell Lysis and Protein Digestion
  • Cells are harvested, washed with ice-cold PBS, and lysed in a buffer containing urea and protease/phosphatase inhibitors.

  • Protein concentration is determined using a BCA assay.

  • Proteins are reduced with dithiothreitol (DTT) and alkylated with iodoacetamide.

  • Proteins are then digested overnight at 37°C with trypsin.

Tandem Mass Tag (TMT) Labeling
  • Digested peptides are desalted using C18 solid-phase extraction.[5]

  • Peptides from each condition are labeled with a specific isobaric TMTpro™ reagent according to the manufacturer's protocol.[6]

  • The labeling reaction is quenched, and the labeled peptide samples are combined.[5]

High-pH Reversed-Phase Fractionation
  • The combined, labeled peptide mixture is fractionated using high-pH reversed-phase liquid chromatography to reduce sample complexity.[5]

LC-MS/MS Analysis
  • Each fraction is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).[5]

  • The mass spectrometer is operated in a data-dependent acquisition mode to acquire MS1 scans followed by MS2 scans of the most abundant precursor ions.

Data Analysis
  • The raw mass spectrometry data is processed using a software suite such as Proteome Discoverer™.

  • Peptide and protein identification is performed by searching the data against a human protein database.

  • Quantification of TMT reporter ions is performed to determine the relative abundance of proteins across the different treatment conditions.

  • Statistical analysis is used to identify proteins that are significantly up- or down-regulated.

Visualizing the Experimental Workflow and a Key Signaling Pathway

To further clarify the experimental process and the biological context of this compound's action, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_tmt TMT Labeling & Fractionation cluster_ms Mass Spectrometry & Data Analysis cell_culture Cell Culture (MOLT-4) treatment Treatment (this compound, DB0646, DMSO) cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis digestion Protein Digestion (Trypsin) lysis->digestion tmt_labeling TMT Labeling digestion->tmt_labeling combine Combine Labeled Peptides tmt_labeling->combine fractionation High-pH RP Fractionation combine->fractionation lc_msms LC-MS/MS Analysis fractionation->lc_msms data_analysis Data Processing & Quantification lc_msms->data_analysis

Proteomics workflow for analyzing PROTAC-induced protein degradation.

Given the significant degradation of GSK3β by this compound, a simplified diagram of the Wnt/β-catenin signaling pathway, in which GSK3β plays a crucial inhibitory role, is presented below.

wnt_signaling cluster_off Wnt OFF cluster_on Wnt ON cluster_protac This compound Action GSK3b_off GSK3β B_catenin_off β-catenin GSK3b_off->B_catenin_off P Proteasome_off Proteasome B_catenin_off->Proteasome_off Degradation Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b_on GSK3β Dishevelled->GSK3b_on Inhibition B_catenin_on β-catenin (stabilized) Nucleus Nucleus B_catenin_on->Nucleus TCF_LEF TCF/LEF B_catenin_on->TCF_LEF Activation Gene_expression Target Gene Expression TCF_LEF->Gene_expression SK391 This compound GSK3b_protac GSK3β SK391->GSK3b_protac E3_ligase E3 Ligase SK391->E3_ligase Proteasome_protac Proteasome GSK3b_protac->Proteasome_protac Degradation

Simplified Wnt signaling pathway and the impact of this compound on GSK3β.

In the absence of a Wnt signal, GSK3β phosphorylates β-catenin, marking it for proteasomal degradation. Wnt signaling inhibits GSK3β, leading to the stabilization and nuclear translocation of β-catenin, and subsequent activation of target gene expression. This compound circumvents this regulation by directly inducing the degradation of GSK3β, thereby mimicking the Wnt-on state.

References

Cross-Validation of SK-3-91's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the multi-kinase PROTAC (Proteolysis Targeting Chimera) degrader, SK-3-91, across different cancer cell lines. This compound is a potent molecule designed to induce the degradation of a broad range of kinases and the m6A reader protein YTHDF2 through the ubiquitin-proteasome system.[1] This document summarizes its effects on cell proliferation and protein degradation, and provides a comparison with another multi-kinase degrader, TL12-186, to offer a broader perspective for researchers in the field.

Performance Overview of this compound

This compound has demonstrated significant activity in various cancer cell lines, with notable differences in its cytotoxic and protein degradation effects. This highlights the importance of cell context in determining the efficacy of targeted protein degraders.

Table 1: Effect of this compound on Cell Proliferation
Cell LineConcentrationIncubation Time% Inhibition
K562 (Chronic Myelogenous Leukemia)400 nM72 h88.2%[1]
U2OS (Osteosarcoma)3 µM - 10 µMNot SpecifiedSignificantly less cytotoxicity compared to K562[1]
Table 2: YTHDF2 Protein Degradation by this compound
Cell LineConcentration RangeIncubation TimeOutcome
K5620.12 - 10 µM24 hDegrades YTHDF2 at sub-micromolar concentrations[1]

Comparative Analysis: this compound vs. TL12-186

To provide a comprehensive evaluation, the activity of this compound is compared with another multi-kinase degrader, TL12-186. While direct head-to-head studies are limited, data from independent research allows for a preliminary comparison of their degradation profiles.

Table 3: Kinase Degradation Profile
CompoundCell LineNumber of Degraded KinasesKey Degraded Kinases
This compoundNot Specified> 125[1]YTHDF2[1]
TL12-186MOLM-14, MOLT-428BTK, PTK2, PTK2B, FLT3, AURKA, AURKB, TEC, ULK1, ITK, and 9 members of the CDK family[2][3]

Signaling Pathways and Mechanism of Action

This compound functions as a PROTAC, a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism SK_3_91 This compound Ternary_Complex Ternary Complex (this compound + Target + E3 Ligase) SK_3_91->Ternary_Complex Target_Kinase Target Kinase / YTHDF2 Target_Kinase->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_Target Ubiquitinated Target Ternary_Complex->Ubiquitinated_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ubiquitinated_Target->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of action of this compound as a PROTAC degrader.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific parameters may need to be optimized for different cell lines and experimental setups.

Cell Proliferation Assay (MTS-based)

This protocol is adapted for screening the anti-proliferative effects of compounds on cancer cell lines.[4][5]

  • Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 400 nM) or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control cells.

Western Blot for YTHDF2 Degradation

This protocol outlines the steps to assess the degradation of a target protein following compound treatment.

  • Cell Treatment: Seed K562 cells and treat with various concentrations of this compound (e.g., 0.12, 0.37, 1.1, 3.3, 10 µM) for 24 hours.

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against YTHDF2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Treatment Cell Treatment with this compound Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-YTHDF2) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Experimental workflow for Western Blot analysis.

References

Expanding the Arsenal of Targeted Protein Degradation: A Comparative Guide to SK-3-91 Activity with Alternative E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to understanding the impact of E3 ligase ligand substitution on the activity of multi-kinase degraders, using SK-3-91 as a foundational model.

The landscape of targeted protein degradation (TPD) is rapidly evolving, with Proteolysis Targeting Chimeras (PROTACs) at the forefront of this therapeutic revolution. This compound, a potent multi-kinase degrader, exemplifies the power of this technology, capable of inducing the degradation of over 125 kinases.[1] Like many pioneering PROTACs, this compound's design relies on the recruitment of well-established E3 ubiquitin ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL). However, the TPD field is actively exploring a broader repertoire of E3 ligases to overcome challenges such as acquired resistance and to enhance tissue and cell-type selectivity.[2]

This guide provides a comparative analysis of the activity of a multi-kinase degrader, conceptually based on the this compound scaffold, when paired with alternative E3 ligase ligands. By examining key performance metrics and providing detailed experimental protocols, this document serves as a valuable resource for researchers designing and evaluating the next generation of PROTACs.

Performance Comparison with Alternative E3 Ligase Ligands

While direct comparative data for this compound with a wide array of alternative E3 ligase ligands is not extensively published, we can draw valuable insights from representative studies on other kinase-targeting PROTACs. The choice of E3 ligase can significantly influence a PROTAC's degradation potency (DC50), maximal degradation level (Dmax), and cellular effects. The following tables summarize hypothetical, yet plausible, comparative data for a multi-kinase degrader targeting BCR-ABL, illustrating the potential variations in performance when utilizing different E3 ligase recruiters.

Table 1: Comparative Degradation Efficiency of a Multi-Kinase PROTAC with Different E3 Ligase Ligands

PROTAC VariantE3 Ligase RecruitedTarget ProteinDC50 (nM)Dmax (%)Cell Line
Compound ACRBNBCR-ABL15>90K562
Compound BVHLBCR-ABL25>90K562
Compound C (BT1)RNF114BCR-ABL8>95K562
Compound DKEAP1BCR-ABL30~85K562

Note: Data is illustrative and based on trends observed in the literature, such as the reported high potency of the RNF114-recruiting PROTAC BT1.[2]

Table 2: Comparative Anti-proliferative Activity of a Multi-Kinase PROTAC with Different E3 Ligase Ligands

PROTAC VariantE3 Ligase RecruitedTarget ProteinIC50 (nM)Cell Line
Compound ACRBNBCR-ABL20K562
Compound BVHLBCR-ABL35K562
Compound C (BT1)RNF114BCR-ABL10K562
Compound DKEAP1BCR-ABL45K562

Note: The anti-proliferative activity (IC50) generally correlates with the degradation potency (DC50), but can be influenced by other factors.

Experimental Protocols

To ensure robust and reproducible data, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments used to evaluate the performance of PROTACs with different E3 ligase ligands.

Western Blot Analysis for Protein Degradation

This protocol outlines the steps for quantifying the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials and Reagents:

  • Human cancer cell line expressing the target kinase (e.g., K562 for BCR-ABL).

  • PROTAC stock solutions in DMSO.

  • Control compounds: DMSO (vehicle control), a non-degrading inhibitor for the target kinase.

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA or Bradford protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (5% non-fat dry milk or BSA in TBST).

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • ECL chemiluminescence substrate.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time (e.g., 24 hours). Include vehicle and non-degrading controls.[3]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS and add lysis buffer.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.[4]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.[3]

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot a dose-response curve to determine the DC50 and Dmax values.[4]

Cell Viability Assay (MTT Assay)

This protocol describes how to measure the effect of PROTAC treatment on cell viability.

Materials and Reagents:

  • Cells of interest.

  • PROTAC stock solutions in DMSO.

  • 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere and grow for 24 hours.

    • Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).[5]

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[6]

  • Solubilization and Absorbance Measurement:

    • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot a dose-response curve to determine the IC50 value.

Mandatory Visualizations

To better understand the concepts discussed, the following diagrams illustrate the key pathways and workflows.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Target Target Protein (e.g., Kinase) PROTAC->Target E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Proteasome Proteasome Target->Proteasome Targeted for Degradation E3_Ligase->Target Ub Ubiquitin Ub->Target Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into

PROTAC Mechanism of Action

Experimental_Workflow cluster_main Comparative PROTAC Evaluation Workflow start Design & Synthesize PROTACs with different E3 Ligands cell_culture Cell Culture & Treatment start->cell_culture western_blot Western Blot for Protein Degradation cell_culture->western_blot viability_assay Cell Viability Assay (e.g., MTT) cell_culture->viability_assay data_analysis Data Analysis western_blot->data_analysis viability_assay->data_analysis dc50_dmax Determine DC50 & Dmax data_analysis->dc50_dmax ic50 Determine IC50 data_analysis->ic50 comparison Compare Performance of PROTAC Variants dc50_dmax->comparison ic50->comparison

Experimental Workflow

E3_Ligase_Selection cluster_selection Factors for E3 Ligase Selection selection Choice of E3 Ligase Ligand expression Cell/Tissue-Specific Expression selection->expression resistance Potential for Acquired Resistance selection->resistance properties Physicochemical Properties selection->properties ternary_complex Ternary Complex Stability & Cooperativity selection->ternary_complex degradation_kinetics Degradation Kinetics selection->degradation_kinetics

E3 Ligase Selection Factors

References

Safety Operating Guide

Proper Disposal of SK-3-91: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of SK-3-91 based on general best practices for hazardous chemical waste management in a laboratory setting. A specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound was not publicly available at the time of writing. Therefore, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and the official SDS for this compound, when available, for specific disposal protocols.

This compound is a potent, multi-kinase PROTAC (Proteolysis Targeting Chimera) degrader used in research.[1] As with other biologically active small molecules, it should be handled and disposed of as hazardous chemical waste to ensure the safety of laboratory personnel and to prevent environmental contamination.

Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedures, a thorough hazard assessment should be conducted. Due to its nature as a PROTAC, this compound should be treated as a potentially toxic and biologically active compound. The following Personal Protective Equipment (PPE) is recommended when handling this compound for disposal:

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Prevents skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical goggles.Protects eyes from splashes of solutions.
Body Protection A fully buttoned laboratory coat.Prevents contamination of personal clothing.

Step-by-Step Disposal Procedures

The proper disposal of this compound involves a systematic approach of segregation, collection, storage, and transfer.

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and vials, should be collected in a dedicated, clearly labeled hazardous waste container for solid chemical waste.[2][3]

  • Liquid Waste: Unused stock solutions, contaminated cell culture media, and other liquid waste containing this compound should be collected in a sealed, leak-proof hazardous waste container for liquid chemical waste.[2][3] Do not mix with other incompatible chemical waste streams.

  • Sharps Waste: Needles and syringes used in connection with this compound should be placed in a designated sharps container for hazardous chemical waste.[3]

Step 2: Waste Collection and Container Management

  • Container Selection: Use only approved, chemically compatible, and leak-proof containers for hazardous waste. The container must be in good condition with a secure, tight-fitting lid.[4][5]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[5][6] Do not use abbreviations.

  • Container Filling: Do not overfill waste containers. It is a common practice to fill containers to no more than 80-90% of their capacity to prevent spills.

Step 3: Decontamination

  • All non-disposable equipment and surfaces that may have come into contact with this compound should be decontaminated. A common procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a thorough cleaning with soap and water. The effectiveness of the decontamination procedure should be validated if necessary.[3]

  • The first rinse of any glassware that contained this compound should be collected as hazardous liquid waste.[4]

Step 4: Storage of Chemical Waste

  • Store hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) at or near the point of generation.[6][7]

  • Ensure that liquid waste containers are stored in secondary containment to prevent spills.[4][7]

  • Keep waste containers closed at all times, except when adding waste.[4][6]

Step 5: Final Disposal

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[8]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. [2][4]

Experimental Protocol: General In Vitro Cell Treatment and Waste Generation

The following is a general protocol for treating cells with this compound, highlighting the points of waste generation.

  • Preparation of Stock Solution:

    • Inside a chemical fume hood, weigh the desired amount of this compound powder.

    • Dissolve the powder in a suitable solvent (e.g., DMSO) to make a concentrated stock solution.

    • Waste Generated: Contaminated weighing paper, pipette tips, and any spilled powder should be disposed of as solid hazardous waste.

  • Cell Treatment:

    • Dilute the stock solution to the final working concentration in cell culture media.

    • Add the diluted this compound solution to the cells in culture plates or flasks.

    • Waste Generated: Pipette tips used for dilution and addition to cells are solid hazardous waste.

  • Post-Treatment Handling:

    • After the desired incubation time, the cell culture media containing this compound must be collected as liquid hazardous waste.

    • Any cell culture plates, flasks, or other disposable labware that came into contact with the treated media should be disposed of as solid hazardous waste.

Diagrams

SK_3_91_Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal Solid_Waste Solid Waste (Gloves, Pipette Tips, etc.) Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Stock Solutions, Media) Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Sharps_Waste Sharps Waste (Needles, Syringes) Sharps_Container Labeled Sharps Hazardous Waste Container Sharps_Waste->Sharps_Container SAA Satellite Accumulation Area (SAA) - Secure & Ventilated - Secondary Containment Solid_Container->SAA Liquid_Container->SAA Sharps_Container->SAA EHS Institutional EHS Pickup SAA->EHS

Caption: Workflow for the proper disposal of this compound waste.

Experimental_Waste_Generation start Start: This compound Powder prepare_stock Prepare Stock Solution (in Fume Hood) start->prepare_stock treat_cells Treat Cells in Culture prepare_stock->treat_cells waste1 Solid Waste: Contaminated Weighing Paper, Pipette Tips prepare_stock->waste1 incubate Incubate Cells treat_cells->incubate waste2 Solid Waste: Pipette Tips treat_cells->waste2 collect_waste Collect Waste incubate->collect_waste end End: Properly Segregated Waste collect_waste->end waste3 Liquid Waste: Contaminated Media Solid Waste: Culture Plates/Flasks collect_waste->waste3

Caption: Waste generation points in a typical in vitro experiment with this compound.

References

Essential Safety and Operational Protocols for Handling SK-3-91

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the multi-kinase PROTAC degrader SK-3-91, adherence to strict safety and handling protocols is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.

Quantitative Data Summary

While specific occupational exposure limits for this compound have not been established, the following physical and chemical properties are critical for safe handling and storage.

PropertyValueSource
CAS Number 2769753-23-1[1]
Molecular Formula C42H47ClN10O8S[1]
Molecular Weight 887.40[1]
Purity >98%[1][2]
Recommended Storage -20°C, protect from light, stored under nitrogen.[3]MedChemExpress SDS[3]
Occupational Exposure Limits No data available.[3]MedChemExpress SDS[3]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.

Engineering Controls:
  • Work in a well-ventilated area, preferably in a chemical fume hood with appropriate exhaust ventilation.[3]

  • Ensure easy access to a safety shower and eyewash station.[3]

Personal Protective Equipment:
  • Eye Protection: Wear safety goggles with side-shields.[3]

  • Hand Protection: Use chemical-resistant protective gloves.[3]

  • Skin and Body Protection: Wear impervious clothing, such as a lab coat, to prevent skin contact.[3]

  • Respiratory Protection: If dust or aerosols are likely to be generated, a suitable respirator should be worn.[4]

Procedural Guidance for Handling and Disposal

Adherence to the following step-by-step procedures is crucial for the safe handling and disposal of this compound.

Handling Protocol:
  • Preparation: Before handling, ensure all required PPE is correctly worn and that you are working in a designated well-ventilated area.

  • Avoid Inhalation and Contact: Take care to avoid inhaling dust or aerosols and prevent contact with eyes and skin.[3]

  • Weighing and Aliquoting: When preparing solutions, perform these tasks in a chemical fume hood to minimize inhalation exposure.

  • Solution Preparation: The compound is noted to be unstable in solutions; it is recommended that solutions are freshly prepared for use.[3]

Spill Management:
  • Evacuate: In case of a spill, evacuate non-essential personnel from the area.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For liquid spills, absorb with a non-combustible material like diatomite or universal binders.[3][5][6] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[3][5][6]

  • Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[3][5][6]

Disposal Plan:
  • Waste Classification: All waste containing this compound, including empty containers and contaminated materials, should be treated as hazardous waste.

  • Disposal Method: Dispose of the substance and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3][5][6] Do not allow the product to enter drains or water courses.[3]

Experimental Workflow and Safety Diagram

The following diagrams illustrate the key workflows for handling this compound, emphasizing critical safety checkpoints.

SK_3_91_Handling_Workflow This compound Handling Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Post-Handling Prep Don PPE (Goggles, Gloves, Lab Coat) Vent Work in Fume Hood Weigh Weighing/Aliquoting Vent->Weigh Dissolve Solution Preparation (Freshly Prepared) Weigh->Dissolve Decon Decontaminate Work Area Dissolve->Decon Waste Dispose of Waste Decon->Waste

Caption: A workflow diagram illustrating the key steps for safely handling this compound.

SK_3_91_Spill_Response_Plan This compound Spill Response Plan Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill (Absorbent Material) PPE->Contain Decon Decontaminate Area (Alcohol Scrub) Contain->Decon Dispose Dispose of Contaminated Waste Decon->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.